Tfmb-(S)-2-HG
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11F3O4 |
|---|---|
Molecular Weight |
288.22 g/mol |
IUPAC Name |
[3-(trifluoromethyl)phenyl]methyl (2S)-5-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C13H11F3O4/c14-13(15,16)9-3-1-2-8(6-9)7-19-12(18)10-4-5-11(17)20-10/h1-3,6,10H,4-5,7H2/t10-/m0/s1 |
InChI Key |
UXTLNUGKDZMPTC-JTQLQIEISA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TFMB-(S)-2-HG; TFMB (S) 2 HG; TFMB(S)2HG; TFMB-S-2-HG; TFMB S 2 HG; |
Origin of Product |
United States |
Foundational & Exploratory
Tfmb-(S)-2-HG as a TET2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Ten-Eleven Translocation (TET) family of dioxygenases, particularly TET2, are critical regulators of DNA methylation and gene expression. Loss-of-function mutations in TET2 are frequently observed in myeloid malignancies, making it a key target for therapeutic intervention. (S)-2-hydroxyglutarate ((S)-2-HG), the enantiomer of the well-known oncometabolite (R)-2-HG, has emerged as a potent inhibitor of TET enzymes. This document provides a comprehensive technical overview of α-trifluoromethylbenzyl-(S)-2-hydroxyglutarate (Tfmb-(S)-2-HG), a cell-permeable prodrug of (S)-2-HG, focusing on its mechanism of action as a TET2 inhibitor, its effects on cellular signaling pathways, and detailed experimental protocols for its study.
Mechanism of Action
Competitive Inhibition of TET2
TET enzymes are α-ketoglutarate (α-KG)-dependent dioxygenases that catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), initiating the process of active DNA demethylation.[1] this compound is a membrane-permeable ester that is rapidly hydrolyzed by intracellular esterases to release (S)-2-hydroxyglutarate ((S)-2-HG).[2] Due to its structural similarity to the endogenous cofactor α-KG, (S)-2-HG acts as a competitive antagonist, binding to the active site of TET2 and preventing the binding of α-KG.[3] This inhibition blocks the catalytic activity of TET2, leading to a reduction in global 5hmC levels and subsequent alterations in gene expression.[4] Notably, (S)-2-HG is reported to be a more potent inhibitor of TET1 and TET2 than its enantiomer, (R)-2-HG.[2]
Caption: Competitive inhibition of TET2 by (S)-2-HG.
Quantitative Data & Biological Activity
While (S)-2-HG is a more potent biochemical inhibitor of TET2 than (R)-2-HG, their cellular effects can be markedly different.[2] This is attributed to their opposing effects on other α-KG-dependent dioxygenases, such as the EglN prolyl hydroxylases involved in HIF-1α regulation.[2]
Table 1: Comparative Biological Effects of this compound vs. Tfmb-(R)-2-HG in TF-1 Cells
| Parameter | This compound | Tfmb-(R)-2-HG | Reference |
|---|---|---|---|
| TET2 Inhibition Potency | More Potent | Less Potent | [2] |
| Promotion of Cytokine-Independence | Did not promote at any concentration tested | Promoted in a dose-dependent manner | [2] |
| Blockade of Erythroid Differentiation | Did not block differentiation | Blocked differentiation | [2] |
| Effect on TET2 Knockdown-Induced Transformation | Antagonized transformation | Did not antagonize transformation |[2] |
Table 2: Effect of (R)-2-HG on 5hmC Levels in TF-1 Cells Note: Data for the (S)-enantiomer is not explicitly provided in the search results, but this table for the (R)-enantiomer provides context for the concentrations required to affect global 5hmC.
| Treatment Concentration (TFMB-(R)-2HG) | Resulting Intracellular (R)-2HG | Global 5hmC Levels | Reference |
|---|---|---|---|
| 100 µM | ~0.8 mM | No significant suppression | [5] |
| 250 µM | ~2.0 mM | No significant suppression | [5] |
| 500 µM | ~4.0 mM | Significant suppression |[5] |
Signaling Pathways Modulated by this compound
Inhibition of the TET2-Mediated DNA Demethylation Cascade
The primary signaling event initiated by this compound is the blockade of the DNA demethylation pathway. By inhibiting TET2, it prevents the conversion of 5mC to 5hmC, a crucial step for maintaining epigenetic stability and regulating gene expression.
Caption: Inhibition of the TET2-mediated DNA demethylation pathway.
Modulation of HIF-1α Signaling
(S)-2-HG is a known inhibitor of HIF prolyl hydroxylases (e.g., EglN).[6][7] These enzymes are also α-KG-dependent and are responsible for marking the Hypoxia-Inducible Factor 1α (HIF-1α) transcription factor for proteasomal degradation under normoxic conditions. By inhibiting these hydroxylases, (S)-2-HG stabilizes HIF-1α, allowing it to translocate to the nucleus and activate target genes associated with inflammation, glycolysis, and other cellular responses.[8][9]
Caption: (S)-2-HG-mediated stabilization and activation of HIF-1α.
Downregulation of Wnt/β-catenin Signaling
In certain cellular contexts, such as rat bone marrow stromal cells (rBMSCs), this compound has been shown to downregulate the expression of Wnt3a and intranuclear β-catenin.[6] This suggests an inhibitory effect on the canonical Wnt signaling pathway, which is crucial for development and is often dysregulated in cancer.
References
- 1. ashpublications.org [ashpublications.org]
- 2. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TFMB-(S)-2HG | 1445703-64-9 | VHC70364 | Biosynth [biosynth.com]
- 4. Registered report: Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases | eLife [elifesciences.org]
- 5. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | DNA Methyltransferase | TargetMol [targetmol.com]
- 8. Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Tfmb-(S)-2-HG and its Impact on Epigenetic Modifications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tfmb-(S)-2-HG, a cell-permeable form of (S)-2-hydroxyglutarate ((S)-2-HG), serves as a critical tool for investigating the epigenetic and cellular consequences of this oncometabolite. As a potent inhibitor of Ten-Eleven Translocation (TET) enzymes and EglN prolyl hydroxylases, this compound facilitates the study of epigenetic dysregulation in various pathological contexts, particularly in cancers not harboring isocitrate dehydrogenase (IDH) mutations but exhibiting elevated (S)-2-HG levels. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on epigenetic modifications, and detailed protocols for its use in experimental settings.
Introduction
(S)-2-hydroxyglutarate is an enantiomer of the well-characterized oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG), which is produced by mutant isocitrate dehydrogenase (IDH) 1 and 2 enzymes. While (R)-2-HG has been extensively studied for its role in promoting tumorigenesis through the inhibition of α-ketoglutarate-dependent dioxygenases, the biological functions of (S)-2-HG are also of significant interest. This compound, by enabling the delivery of (S)-2-HG into cells, allows for the precise dissection of its effects on epigenetic regulatory enzymes and downstream cellular processes. This compound is particularly valuable for understanding the paradoxical observation that while (S)-2-HG is a more potent inhibitor of TET enzymes than (R)-2-HG, it does not typically drive the same oncogenic transformation in hematopoietic cells[1][2].
Mechanism of Action
This compound is a trifluoromethylbenzyl-esterified prodrug of (S)-2-HG, a modification that renders the molecule cell-permeable. Once inside the cell, esterases cleave the trifluoromethylbenzyl group, releasing active (S)-2-HG. (S)-2-HG acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, a large family of enzymes that includes TET methylcytosine hydroxylases and EglN prolyl hydroxylases (also known as Prolyl Hydroxylase Domain enzymes, or PHDs).
Inhibition of TET Enzymes
The primary epigenetic targets of (S)-2-HG are the TET enzymes (TET1, TET2, and TET3). These enzymes are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a critical step in active DNA demethylation. By inhibiting TET enzymes, (S)-2-HG leads to a global reduction in 5hmC levels, thereby altering the epigenetic landscape and influencing gene expression. (S)-2-HG has been shown to be a more potent inhibitor of TET2 than (R)-2-HG[2].
Inhibition of EglN Prolyl Hydroxylases
(S)-2-HG also inhibits EglN prolyl hydroxylases, which are key regulators of the hypoxia-inducible factor (HIF) transcription factors. Under normoxic conditions, EglN hydroxylates HIF-α subunits, targeting them for ubiquitination and proteasomal degradation. Inhibition of EglN by (S)-2-HG leads to the stabilization of HIF-α and the activation of hypoxic signaling pathways. This stands in contrast to (R)-2-HG, which has been reported to potentiate EglN activity in some contexts[2].
Quantitative Data on this compound Activity
While specific IC50 values for this compound are not consistently reported across the literature, its biological activity is typically assessed by measuring the intracellular concentration of (S)-2-HG and its downstream effects.
| Parameter | Cell Line | Concentration of this compound | Result | Reference |
| Intracellular (S)-2-HG | TF-1 | 250 µM | Comparable to intracellular (R)-2-HG from 250 µM Tfmb-(R)-2-HG | [2] |
| Cytokine-Independent Proliferation | TF-1 | Up to 500 µM | No promotion of cytokine-independent growth | [2] |
| Erythroid Differentiation (in response to EPO) | TF-1 | Up to 500 µM | No blockage of differentiation | [2] |
| Transformation induced by TET2 knockdown | TF-1 | 250 µM | Antagonized transformation | [2] |
Experimental Protocols
In Vitro Cell-Based Assays with this compound
Objective: To assess the effect of (S)-2-HG on hematopoietic cell proliferation and differentiation.
Cell Line: TF-1, a human erythroleukemia cell line that is dependent on granulocyte-macrophage colony-stimulating factor (GM-CSF), interleukin-3 (IL-3), or erythropoietin (EPO) for growth and survival[3].
Materials:
-
TF-1 cells (ATCC CRL-2003)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Human GM-CSF
-
Human Erythropoietin (EPO)
-
This compound (and Tfmb-(R)-2-HG as a comparator)
-
DMSO (vehicle control)
-
Cell counting solution (e.g., Trypan Blue) or a cell viability assay kit (e.g., CCK-8)[4]
-
Benzidine or other hemoglobin-detecting stain
Procedure:
4.1.1. Cell Culture and Maintenance:
-
Culture TF-1 cells in RPMI-1640 supplemented with 10% FBS and 2 ng/mL GM-CSF.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain a density between 1x10^5 and 1x10^6 cells/mL.
4.1.2. Proliferation Assay (Cytokine Independence):
-
Wash TF-1 cells twice with PBS to remove residual GM-CSF.
-
Resuspend cells in RPMI-1640 with 10% FBS but without GM-CSF.
-
Plate cells in a 96-well plate at a density of 1x10^5 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 100 µM, 250 µM, 500 µM) or DMSO as a vehicle control. Include Tfmb-(R)-2-HG as a positive control for inducing cytokine independence.
-
Incubate for 72 hours.
-
Assess cell viability using a cell counting kit (e.g., CCK-8) according to the manufacturer's instructions, or by counting viable cells using Trypan Blue exclusion.
4.1.3. Differentiation Assay:
-
Culture TF-1 cells in the presence of this compound (e.g., 250 µM or 500 µM) or DMSO for a number of passages (e.g., 10 passages) to allow for epigenetic changes to accumulate.
-
Wash the cells to remove GM-CSF and the treatment compound.
-
Resuspend the cells in RPMI-1640 with 10% FBS and 1 U/mL EPO to induce erythroid differentiation.
-
After 8 days of incubation, assess differentiation by staining for hemoglobin using benzidine. Differentiated, hemoglobin-containing cells will stain blue.
-
Quantify the percentage of blue (differentiated) cells by light microscopy.
Quantification of Intracellular 2-Hydroxyglutarate by LC-MS
Objective: To measure the intracellular concentration of (S)-2-HG following treatment with this compound.
Procedure: A detailed protocol for the derivatization and LC-MS/MS analysis of 2-HG enantiomers is available and should be followed for accurate quantification. The general steps are as follows:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and perform a metabolite extraction, typically using a cold methanol/water/chloroform procedure.
-
Dry the polar metabolite fraction.
-
Derivatize the samples to enable chiral separation of the (S)- and (R)-enantiomers.
-
Analyze the derivatized samples by liquid chromatography-mass spectrometry (LC-MS).
-
Quantify the peak areas corresponding to the derivatized (S)-2-HG and compare to a standard curve.
Visualizations of Pathways and Workflows
Signaling Pathway of (S)-2-HG in Epigenetic Modification
Caption: Mechanism of (S)-2-HG Action on Epigenetic Regulation.
Experimental Workflow for Comparing (S)-2-HG and (R)-2-HG Effects
Caption: Workflow for Comparing 2-HG Enantiomer Effects.
Conclusion
This compound is an indispensable chemical probe for elucidating the specific roles of (S)-2-hydroxyglutarate in epigenetic regulation and cellular function. Its ability to potently inhibit TET enzymes and EglN prolyl hydroxylases provides a means to study the downstream consequences of these activities, particularly in the context of cancer and other diseases with metabolic dysregulation. The provided protocols and conceptual frameworks offer a starting point for researchers to design and execute experiments aimed at further unraveling the complex biology of this intriguing oncometabolite.
References
- 1. (R)-2-hydroxyglutarate is sufficient to promote leukemogenesis and its effects are reversible - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and analysis of human erythropoietin receptors on a factor-dependent cell line, TF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High yield secretion of human erythropoietin from tobacco cells for ex vivo differentiation of hematopoietic stem cells towards red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Tfmb-(S)-2-HG: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tfmb-(S)-2-HG, a trifluoromethylbenzyl-esterified derivative of (S)-2-hydroxyglutarate ((S)-2-HG), has emerged as a critical research tool for investigating the intricate roles of oncometabolites in cellular signaling and disease pathogenesis. As a cell-permeable precursor to (S)-2-HG, this compound allows for the controlled intracellular delivery of this key metabolic modulator. (S)-2-HG is an enantiomer of the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG), which is famously associated with isocitrate dehydrogenase (IDH) mutations in various cancers. While both enantiomers are competitive inhibitors of α-ketoglutarate (α-KG)-dependent dioxygenases, they exhibit distinct biological activities and target specificities, making this compound an invaluable molecule for dissecting their differential effects.[1][2]
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental applications of this compound. It is designed to furnish researchers and drug development professionals with the essential data and methodologies to effectively utilize this compound in their studies.
Physicochemical Properties
This compound is a synthetically derived small molecule designed for enhanced cell permeability compared to its parent compound, (S)-2-HG.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₁F₃O₄ | [3] |
| Molecular Weight | 288.22 g/mol | [3] |
| CAS Number | 1445703-64-9 | [3] |
| Appearance | White to beige powder | [4] |
| Solubility | Soluble in DMSO (2 mg/mL) | [4] |
| Storage | -20°C | [4] |
Mechanism of Action
Upon cellular uptake, intracellular esterases cleave the trifluoromethylbenzyl group from this compound, releasing (S)-2-hydroxyglutarate ((S)-2-HG).[5] (S)-2-HG acts as a competitive inhibitor of a broad range of α-ketoglutarate-dependent dioxygenases by mimicking the endogenous substrate, α-ketoglutarate.[1] This inhibition leads to significant alterations in cellular metabolism and epigenetic regulation.
Inhibition of TET Dioxygenases and DNA Methylation
A primary target of (S)-2-HG are the Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, and TET3).[6][7] These enzymes are crucial for DNA demethylation, catalyzing the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), and further to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC). By inhibiting TET enzymes, (S)-2-HG leads to a global increase in DNA methylation (hypermethylation), which can result in the silencing of tumor suppressor genes and altered gene expression profiles.[8]
Inhibition of EglN Prolyl Hydroxylases and HIF-1α Regulation
(S)-2-HG also inhibits the EglN family of prolyl hydroxylases (PHDs).[6][9] These enzymes are responsible for the hydroxylation of the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), a key transcription factor in the cellular response to low oxygen. Hydroxylation of HIF-1α targets it for proteasomal degradation under normoxic conditions. Inhibition of EglN by (S)-2-HG leads to the stabilization of HIF-1α, even in the presence of oxygen, promoting a hypoxic-like state and influencing angiogenesis, glucose metabolism, and cell survival.[9]
Differential Effects Compared to (R)-2-HG
It is crucial to distinguish the effects of (S)-2-HG from its enantiomer, (R)-2-HG. While both inhibit TET enzymes, (S)-2-HG is reported to be a more potent inhibitor of TET1 and TET2.[9] In contrast, (R)-2-HG, but not (S)-2-HG, has been shown to downregulate HIF-1α by promoting EglN1 activity.[4] Furthermore, treatment with a cell-permeable form of (R)-2-HG, but not (S)-2-HG, has been demonstrated to promote leukemogenesis.[5]
Quantitative Data: Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activity of (S)-2-hydroxyglutarate against key α-ketoglutarate-dependent dioxygenases. Note: Specific IC50 values for the prodrug this compound are not widely available in the public domain; the data presented here is for the active compound, (S)-2-HG.
| Target Enzyme | IC50 Value (S)-2-HG | Reference |
| TET1 | More potent inhibitor than (R)-2-HG | [9] |
| TET2 | More potent inhibitor than (R)-2-HG | [9] |
| EglN1 (PHD2) | Micromolar to low millimolar range | [1] |
| EglN2 (PHD1) | Micromolar to low millimolar range | [1] |
| EglN3 (PHD3) | Micromolar to low millimolar range | [1] |
| KDM5B | ~150-200 µM | [10] |
Experimental Protocols
TET2 Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibition of TET2 activity in vitro.
Materials:
-
Recombinant human TET2 enzyme
-
5-methylcytosine (5mC) containing DNA substrate (e.g., biotinylated oligonucleotide)
-
α-ketoglutarate (α-KG)
-
Ascorbate
-
Fe(II) (as (NH₄)₂Fe(SO₄)₂)
-
This compound (or (S)-2-HG)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Streptavidin-coated magnetic beads
-
Anti-5-hydroxymethylcytosine (5hmC) antibody
-
Fluorescently labeled secondary antibody
-
Flow cytometer or LC-MS/MS system for detection
Procedure:
-
Prepare a reaction mixture containing reaction buffer, α-KG, ascorbate, and Fe(II).
-
Add the 5mC-containing DNA substrate to the reaction mixture.
-
Add varying concentrations of this compound (or a vehicle control) to the respective reaction wells.
-
Initiate the reaction by adding the recombinant TET2 enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction (e.g., by adding EDTA).
-
For Flow Cytometry Detection: a. Add streptavidin-coated magnetic beads to capture the biotinylated DNA substrate. b. Wash the beads to remove unbound components. c. Incubate the beads with a primary antibody against 5hmC. d. Wash the beads and incubate with a fluorescently labeled secondary antibody. e. Analyze the fluorescence intensity of the beads using a flow cytometer.
-
For LC-MS/MS Detection: a. Digest the DNA substrate to nucleosides. b. Analyze the levels of 5mC and 5hmC by LC-MS/MS.
-
Calculate the percentage of TET2 inhibition at each concentration of this compound and determine the IC50 value.
TF-1 Cell Proliferation and Differentiation Assay (General Protocol)
This protocol provides a general framework for assessing the effect of this compound on the proliferation and differentiation of the human erythroleukemia cell line TF-1.
Materials:
-
TF-1 cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and granulocyte-macrophage colony-stimulating factor (GM-CSF)
-
This compound (dissolved in DMSO)
-
Erythropoietin (EPO) for differentiation induction
-
Cell proliferation assay reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Flow cytometry antibodies for differentiation markers (e.g., anti-CD235a/Glycophorin A)
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure for Proliferation Assay:
-
Seed TF-1 cells in a 96-well plate at a desired density in culture medium.
-
Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the relative number of viable cells.
-
Normalize the results to the vehicle-treated control to determine the effect of this compound on cell proliferation.
Procedure for Differentiation Assay:
-
Culture TF-1 cells in the presence of various concentrations of this compound or vehicle control for a predetermined duration (e.g., several passages to allow for epigenetic changes).
-
Wash the cells to remove GM-CSF and resuspend them in a medium containing a suboptimal concentration of FBS.
-
Induce differentiation by adding erythropoietin (EPO) to the culture medium.
-
Incubate the cells for a period sufficient to observe differentiation (e.g., 5-7 days).
-
Harvest the cells and stain with fluorescently labeled antibodies against erythroid differentiation markers (e.g., CD235a).
-
Analyze the percentage of marker-positive cells by flow cytometry to assess the extent of differentiation.
Visualizations
Signaling Pathway of (S)-2-HG
Caption: Mechanism of action of this compound.
Experimental Workflow: TET2 Inhibition Assay
Caption: Workflow for an in vitro TET2 inhibition assay.
Conclusion
This compound is an indispensable tool for probing the complex biology of the oncometabolite (S)-2-hydroxyglutarate. Its ability to efficiently deliver (S)-2-HG into cells provides a powerful system for studying the downstream effects of inhibiting α-ketoglutarate-dependent dioxygenases. The distinct activities of (S)-2-HG compared to its (R)-enantiomer highlight the importance of using enantiomerically pure compounds like this compound to dissect specific cellular pathways. This technical guide provides a foundational understanding and practical methodologies for researchers to explore the multifaceted roles of (S)-2-HG in health and disease, paving the way for new discoveries and potential therapeutic strategies.
References
- 1. Transformation by the R Enantiomer of 2-Hydroxyglutarate Linked to EglN Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. graphviz.org [graphviz.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transformation by the R Enantiomer of 2-Hydroxyglutarate Linked to EglN Activation [dash.harvard.edu]
- 7. Transformation by the (R)-enantiomer of 2-hydroxyglutarate linked to EGLN activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-2-hydroxyglutarate interferes with HIF-1α stability skewing T-cell metabolism towards oxidative phosphorylation and impairing Th17 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TET2 as an epigenetic master regulator for normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
The Role of Tfmb-(S)-2-HG in Deciphering Oncometabolite Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of oncometabolites—endogenous metabolites that can drive tumorigenesis at abnormally high concentrations—has reshaped our understanding of cancer metabolism and epigenetics. A key player in this field is 2-hydroxyglutarate (2-HG), which exists in two stereoisomers, (R)-2-HG and (S)-2-HG. While mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2) lead to the accumulation of the oncometabolite (R)-2-HG, the distinct biological roles of the (S)-enantiomer are also of significant interest.[1][2]
To facilitate the study of these enantiomer-specific effects, cell-permeable precursors have been developed. Tfmb-(S)-2-HG is a synthetically derived, membrane-permeant ester precursor of (S)-2-hydroxyglutarate ((S)-2-HG, also known as L-2HG).[3][4] Once inside the cell, it is hydrolyzed by intracellular esterases to release (S)-2-HG, allowing researchers to investigate its direct effects on cellular processes with temporal and dosage control. This technical guide provides an in-depth overview of this compound's mechanism of action, its key cellular targets, and its application in experimental protocols to study oncometabolite biology.
Core Properties and Mechanism of Action
This compound is designed to mimic the oncometabolite (S)-2-HG, thereby serving as a critical tool for probing enantiomer-specific cellular responses.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | (2S)-Tetrahydro-5-oxo-2-furancarboxylic acid, [3-(trifluoromethyl)phenyl]methyl ester | [4] |
| Synonyms | (S)-2-HG-TFMB, (S)-TFMB-2-HG, TFMB-L2HG | [4] |
| CAS Number | 1445703-64-9 | [4][5] |
| Molecular Formula | C₁₃H₁₁F₃O₄ | [4][5] |
| Molecular Weight | 288.22 g/mol | [4][5] |
| Appearance | White to beige powder | [4] |
| Solubility | DMSO (e.g., 2 mg/mL or 60 mg/mL) | [4][6] |
| Storage | Powder: -20°C (long-term); Solution: -80°C (up to 1 year) | [4][6] |
The primary mechanism of action for the resulting (S)-2-HG is the competitive inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases.[3][4] Structurally similar to α-KG, (S)-2-HG binds to the active site of these enzymes, displacing the native substrate and inhibiting their catalytic activity.[5] This inhibition disrupts a wide array of cellular processes, most notably epigenetic modifications and hypoxia signaling.
Caption: Competitive inhibition of α-KG-dependent dioxygenases by (S)-2-HG.
Key Cellular Targets and Signaling Pathways
(S)-2-HG is reported to be a more potent inhibitor than its (R)-enantiomer for several key α-KG-dependent dioxygenases, leading to distinct biological outcomes.[1][3][4]
TET DNA Hydroxylases
Ten-Eleven Translocation (TET) enzymes (TET1, TET2, TET3) are critical for DNA demethylation, oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further oxidized forms. (S)-2-HG is a potent inhibitor of TET enzymes, particularly TET2.[6][7][8][9] This inhibition leads to a global reduction in 5hmC levels and a corresponding increase in 5mC, altering the epigenetic landscape and gene expression.[10]
Caption: (S)-2-HG-mediated inhibition of the TET2 DNA demethylation pathway.
Histone Lysine Demethylases (KDMs)
The Jumonji C (JmjC) domain-containing family of histone demethylases also requires α-KG for activity. (S)-2-HG inhibits several KDMs, including KDM5B (JARID1B/PLU-1), leading to histone hypermethylation at specific lysine residues (e.g., H3K4, H3K36).[3][4][11] This epigenetic modification can result in a block to cellular differentiation.[12]
EglN Prolyl Hydroxylases (PHDs)
EglN enzymes are responsible for the hydroxylation and subsequent degradation of Hypoxia-Inducible Factor 1α (HIF-1α). The two enantiomers of 2-HG have differential effects on this pathway. (S)-2-HG acts as an inhibitor of EglN hydroxylases.[3][4][6] In contrast, (R)-2-HG has been shown to promote EglN1 activity, leading to HIF-1α downregulation.[3][4] This opposing effect is a critical distinction and explains why (S)-2-HG, despite being a potent TET inhibitor, does not promote leukemogenesis in the same manner as (R)-2-HG.[1]
Wnt/β-catenin Signaling
Studies have shown that this compound can downregulate the expression of Wnt3a and intranuclear β-catenin, key components of the Wnt signaling pathway.[7] This suggests a role for (S)-2-HG in modulating pathways beyond epigenetics, such as those controlling cell fate and differentiation.
Experimental Applications and Protocols
This compound is a versatile tool for cell-based assays to explore the biological consequences of elevated (S)-2-HG.
General Experimental Workflow
The typical workflow involves dissolving the compound, treating cells at a desired concentration and duration, and then performing downstream analysis to measure metabolic, epigenetic, or phenotypic changes.
Caption: General experimental workflow for using this compound in cell culture.
Detailed Experimental Protocols
1. Osteogenic Differentiation Assay with rBMSCs [7]
-
Objective: To assess the effect of (S)-2-HG on the differentiation of rat Bone Marrow Stromal Cells (rBMSCs).
-
Cell Line: rBMSCs.
-
Protocol:
-
Culture rBMSCs in osteogenic induction medium.
-
Treat cells with 200 µM this compound for 7 days.
-
Assess differentiation using multiple endpoints:
-
Alkaline Phosphatase (ALP) Staining and Activity: Measure for early osteogenic activity.
-
Calcium Mineralization Assay: Use Alizarin Red S staining to quantify mineral deposition.
-
Gene Expression Analysis (qRT-PCR): Quantify mRNA levels of osteogenic markers such as Runx2, Osterix, ALP, and Col1α1.
-
Protein Expression Analysis (Western Blot): Measure protein levels of Wnt3a and intranuclear β-catenin.
-
-
-
Expected Outcome: Treatment with this compound is expected to inhibit osteogenic differentiation, as evidenced by diminished ALP activity, reduced calcium mineralization, and downregulated expression of key osteogenic markers.[7]
2. Hematopoietic Cell Transformation Assay [1]
-
Objective: To compare the transforming potential of (S)-2-HG and (R)-2-HG in hematopoietic cells.
-
Cell Line: TF-1 (erythroleukemia cell line).
-
Protocol:
-
Culture TF-1 cells in standard medium containing GM-CSF.
-
Treat cells with vehicle (DMSO), this compound, or Tfmb-(R)-2-HG (e.g., 250 µM) over multiple passages (e.g., 10 passages).
-
Cytokine-Independence Assay: Withdraw GM-CSF from the medium and monitor cell proliferation over several days using a cell counting or viability assay.
-
Differentiation Assay: Induce erythroid differentiation with erythropoietin (EPO) and assess differentiation by measuring hemoglobinization or cell surface markers.
-
Metabolite Confirmation (LC-MS): After a short incubation (e.g., 3 hours) with the compounds, lyse cells and use liquid chromatography-mass spectrometry to confirm the intracellular accumulation of the respective 2-HG enantiomers.
-
-
Expected Outcome: Unlike Tfmb-(R)-2-HG, which promotes cytokine-independent growth and blocks differentiation, this compound does not induce these leukemogenic phenotypes at any tested concentration.[1] This protocol is crucial for demonstrating the enantiomer-specific effects on transformation.
Quantitative Data Summary
Quantitative data from studies using cell-permeable 2-HG are essential for understanding dose-dependent effects. Much of the detailed quantitative work has focused on Tfmb-(R)-2-HG to link intracellular oncometabolite levels to cancer-relevant phenotypes, providing a benchmark against which the effects of this compound can be compared.
Table 2: Dose-Dependent Effects of Tfmb-(R)-2-HG Treatment in TF-1 Cells
| Treatment Concentration of Tfmb-(R)-2-HG | Resulting Intracellular (R)-2-HG Level | Effect on Global 5hmC Levels | Effect on Cytokine Independence | Source(s) |
| 100 µM | 0.8 mM | No significant suppression | Sufficient to induce | [13] |
| 250 µM | 2.0 mM | No significant suppression | Sufficient to induce | [13] |
| 500 µM | ~4.0 mM | Significant suppression | Robustly transforms cells | [13] |
This table highlights that leukemogenic transformation (cytokine independence) can be initiated by (R)-2-HG at concentrations that are not sufficient to cause a global reduction in 5hmC, suggesting that other targets, like histone demethylases, may be more sensitive or that localized TET2 inhibition is sufficient.[13]
Table 3: Comparative Inhibition of α-KG-Dependent Dioxygenases
| Enzyme | Inhibitor | Potency/Observation | Source(s) |
| TET1 / TET2 | (S)-2-HG | More potent inhibitor than (R)-2-HG | [1][3][4] |
| KDM5B (JARID1B) | (S)-2-HG | More potent inhibitor than (R)-2-HG | [3][4] |
| EglN1 (PHD2) | (S)-2-HG | Inhibitor | [3][4][6] |
| EglN1 (PHD2) | (R)-2-HG | Promotes activity (agonist) | [1][3][4] |
| TET2 | (R)-2-HG | IC₅₀ ≈ 5 mM | [13] |
| TET2CD | (S)-2-HG | Kᵢ = 19 µM (2OG competitive) | [14] |
| TET2CD | (R)-2-HG | Kᵢ = 23 µM (2OG competitive) | [14] |
Note: While some cellular studies report (S)-2-HG to be a more potent TET inhibitor, in vitro kinetic assays show similar Ki values for both enantiomers against the TET2 catalytic domain (TET2CD), indicating competitive inhibition with α-KG.[14]
Conclusion
This compound is an indispensable chemical probe for dissecting the specific biological roles of the (S)-enantiomer of 2-hydroxyglutarate. Its utility lies in its ability to elevate intracellular (S)-2-HG levels in a controlled manner, allowing for direct comparison with its oncogenic counterpart, (R)-2-HG. Research using this compound has been pivotal in demonstrating that while both enantiomers inhibit α-KG-dependent dioxygenases, their differential effects on enzymes like EglN prolyl hydroxylases lead to distinct and even opposing cellular phenotypes. For scientists in cancer biology and drug development, this compound provides a robust tool to explore the nuanced roles of oncometabolites in epigenetic regulation, cell differentiation, and signaling, ultimately paving the way for a more precise understanding of metabolic dysregulation in disease.
References
- 1. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 2. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. TFMB-(S)-2HG = 98 HPLC 1445703-64-9 [sigmaaldrich.com]
- 5. TFMB-(S)-2HG | 1445703-64-9 | VHC70364 | Biosynth [biosynth.com]
- 6. This compound | DNA Methyltransferase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.org]
- 9. This compound|CAS 1445703-64-9|DC Chemicals [dcchemicals.com]
- 10. The immunometabolite S-2-hydroxyglutarate regulates CD8+ T-lymphocyte fate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]
- 12. IDH mutation impairs histone demet ... | Article | H1 Connect [archive.connect.h1.co]
- 13. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tfmb-(S)-2-HG in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tfmb-(S)-2-HG, also known as (S)-2-Hydroxyglutarate-Trifluoromethylbenzyl ester, is a cell-permeable precursor of (S)-2-hydroxyglutarate ((S)-2-HG). Unlike its enantiomer, Tfmb-(R)-2-HG, which has been shown to promote leukemogenesis, this compound is often utilized as a negative control in studies investigating the oncogenic effects of (R)-2-HG.[1] However, this compound is a potent inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases, including the Ten-Eleven Translocation (TET) family of enzymes, particularly TET2.[2] This makes it a valuable tool for studying the downstream effects of TET inhibition and related cellular processes. These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Data Presentation
Compound Information
| Parameter | Value | Reference |
| Full Name | (S)-2-Hydroxyglutarate-Trifluoromethylbenzyl ester | |
| Synonyms | (S)-2-HG-TFMB, TFMB-L2HG | |
| Molecular Formula | C₁₃H₁₁F₃O₄ | |
| Molecular Weight | 288.22 g/mol | |
| Appearance | White to beige powder | |
| Solubility | DMSO (2 mg/mL) | |
| Storage | -20°C |
Reported In Vitro Concentrations and Cell Lines
| Cell Line | Concentration Range | Purpose of Treatment | Reference |
| TF-1 | 250 µM | Negative control for cytokine-independence and differentiation block | [1] |
| SCF ER-Hoxb8 | 500 µM | Negative control for impaired differentiation | [1] |
| Rat Bone Marrow Stromal Cells (rBMSCs) | 200 µM | Inhibition of osteogenic differentiation | [2] |
| General Cell Culture | 0.5 - 20 mM | Probing 2-HG enantiomer-specific cellular responses |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in cell culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in cell culture grade DMSO to a final concentration of 10 mM. For example, to make 1 mL of a 10 mM stock solution, dissolve 0.288 mg of this compound in 1 mL of DMSO.
-
Gently vortex or pipette up and down to ensure the compound is completely dissolved.
-
Aliquot the stock solution into sterile, nuclease-free microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
General Cell Culture Treatment with this compound
Objective: To treat cultured cells with this compound to study its biological effects.
Materials:
-
Cultured cells of interest (e.g., TF-1, HEK293T, or other relevant cell lines)
-
Complete cell culture medium appropriate for the cell line
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
Protocol:
-
Seed the cells in appropriate cell culture plates or flasks and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare the working concentrations of this compound by diluting the 10 mM stock solution in complete cell culture medium. For example, to prepare a final concentration of 250 µM in 10 mL of medium, add 250 µL of the 10 mM stock solution to 9.75 mL of medium.
-
Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of medium as used for the highest concentration of this compound.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Proceed with downstream assays such as cell viability, proliferation, differentiation, or molecular analysis.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound as described in Protocol 2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Protocol:
-
Following treatment with this compound, add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of cells in medium.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Signaling Pathway of (S)-2-HG
Caption: Intracellular conversion of this compound and subsequent inhibition of TET2.
Experimental Workflow for this compound Treatment
Caption: A generalized workflow for cell-based experiments using this compound.
Logical Relationship of (S)-2-HG and (R)-2-HG Effects
Caption: Contrasting biological effects of (S)-2-HG and (R)-2-HG in cancer models.
References
Application Notes and Protocols: Optimal Concentration of Tfmb-(S)-2-HG for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tfmb-(S)-2-HG, a cell-permeable precursor of (S)-2-hydroxyglutarate (L-2HG), in various in vitro experimental settings. The information presented here is intended to assist in the determination of optimal working concentrations and to provide standardized protocols for its application.
This compound serves as a valuable research tool for studying the metabolic and epigenetic roles of (S)-2-HG. As a competitive antagonist of α-ketoglutarate (α-KG)-dependent dioxygenases, it is a potent inhibitor of enzymes such as the Ten-Eleven Translocation (TET) family of 5-methylcytosine hydroxylases and EglN prolyl hydroxylases.[1][2][3] Its utility is particularly noted in cancer metabolism research, including studies on acute myeloid leukemia (AML), and in the investigation of epigenetic modifications and cellular differentiation.[2][3][4]
Data Presentation
For ease of reference, the following tables summarize the key properties and recommended concentrations of this compound for in vitro use.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | (S)-2-HG-TFMB, (S)-TFMB-2HG, TFMB-L2HG |
| CAS Number | 1445703-64-9[5] |
| Molecular Formula | C₁₃H₁₁F₃O₄[5] |
| Molecular Weight | 288.22 g/mol [5] |
| Appearance | White to beige powder[6] |
| Solubility | Soluble in DMSO (e.g., 2 mg/mL or 60 mg/mL)[2][5][6] |
| Storage | Store at -20°C for long-term use[5][6] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Application | Cell Type | Concentration Range | Notes |
| General Cell Culture | Various | 0.5 - 20 mM[5] | Typical range for probing enantiomer-specific cellular responses. |
| Inhibition of Osteogenic Differentiation | Rat Bone Marrow Stromal Cells (rBMSCs) | 200 µM[4] | Effective at inhibiting differentiation over a 7-day treatment period. |
| Leukemic Transformation Studies | TF-1 cells | 250 - 500 µM[7][8] | Used to study effects on cytokine-independent growth and differentiation. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in in vitro studies.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for concentration optimization.
Caption: Signaling pathway modulation by this compound.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound
Materials:
-
This compound powder (MW: 288.22 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 2.88 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
Note: For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Determining Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)
Materials:
-
Cells of interest plated in a 96-well plate
-
Complete cell culture medium
-
This compound stock solution (100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Serial Dilutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 1 mM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value, which represents the concentration that inhibits cell growth by 50%.
Protocol 3: In Vitro Osteogenic Differentiation Assay
Materials:
-
Rat Bone Marrow Stromal Cells (rBMSCs) or a similar mesenchymal stem cell line
-
Osteogenic induction medium (e.g., DMEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid)
-
This compound stock solution
-
Alkaline Phosphatase (ALP) staining kit
-
Alizarin Red S staining solution
-
Cell lysis buffer for protein or RNA extraction
Procedure:
-
Cell Seeding: Plate rBMSCs in 6-well or 12-well plates and grow to confluence.
-
Induction of Differentiation: Replace the growth medium with osteogenic induction medium.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., a starting concentration of 200 µM) or a vehicle control (DMSO).[4] Refresh the medium and treatment every 2-3 days.
-
Incubation: Continue the incubation for 7 to 21 days.
-
Assessment of Differentiation:
-
ALP Staining (Day 7): Fix the cells and perform ALP staining according to the manufacturer's protocol. Osteogenic differentiation is indicated by the presence of blue or purple staining.
-
Alizarin Red S Staining (Day 14-21): Fix the cells and stain with Alizarin Red S solution to visualize calcium deposition, which appears as red nodules.
-
Gene Expression Analysis (qPCR): At various time points, extract RNA from the cells and perform quantitative PCR to measure the expression of osteogenic marker genes such as Runx2, ALP, and Osteocalcin.
-
Protein Analysis (Western Blot): Extract protein and perform Western blotting to assess the levels of osteogenic proteins.[4]
-
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate its diverse biological roles and determine its optimal concentration for specific in vitro applications.
References
- 1. TFMB-(S)-2HG | 1445703-64-9 | VHC70364 | Biosynth [biosynth.com]
- 2. This compound | DNA Methyltransferase | TargetMol [targetmol.com]
- 3. targetmol.cn [targetmol.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TFMB-(S)-2HG = 98 HPLC 1445703-64-9 [sigmaaldrich.com]
- 6. TFMB-(S)-2HG ≥98% (HPLC) | 1445703-64-9 [sigmaaldrich.com]
- 7. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tfmb-(S)-2-HG Treatment of Hematopoietic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tfmb-(S)-2-HG is a cell-permeable trifluoromethylbenzyl-esterified form of (S)-2-hydroxyglutarate ((S)-2-HG). It serves as a crucial research tool for investigating the biological roles of (S)-2-HG, an enantiomer of the oncometabolite (R)-2-HG. While (R)-2-HG is associated with leukemogenesis, this compound displays distinct and sometimes opposing effects on hematopoietic stem and progenitor cells (HSPCs). These application notes provide a comprehensive overview of the known effects of this compound on hematopoietic stem cells (HSCs), detailed protocols for its use in experimental settings, and visualizations of the key signaling pathways involved.
(S)-2-HG is a potent inhibitor of the Ten-eleven translocation 2 (TET2) enzyme, a critical regulator of DNA methylation and hematopoietic stem cell function.[1] Loss-of-function mutations in TET2 are frequently observed in myeloid malignancies and lead to increased HSC self-renewal and a bias towards myeloid differentiation.[2] Paradoxically, while being a more potent inhibitor of TET2 than its (R)-enantiomer, (S)-2-HG does not promote leukemic transformation and, in some contexts, may even antagonize it.[3] This suggests a complex mechanism of action that is not solely dependent on TET2 inhibition and may involve other α-ketoglutarate-dependent dioxygenases.
These notes are intended to guide researchers in designing and executing experiments to further elucidate the role of this compound in hematopoiesis and to explore its potential therapeutic applications.
Data Presentation
The following tables summarize the currently understood effects of this compound on hematopoietic cells, primarily based on studies of (S)-2-HG and TET2 inhibition. It is important to note that direct quantitative data for this compound on primary HSCs is limited, and some of the presented data is inferred from studies on TET2 knockout models and contrasting effects of (R)-2-HG.
Table 1: Effects of this compound on Hematopoietic Cell Fate
| Parameter | Cell Type | Observed Effect | Concentration Range (inferred) | Reference |
| Self-Renewal | Murine HSCs (inferred from TET2 knockout) | Increased self-renewal capacity in serial replating assays. | N/A | [2] |
| Differentiation | TF-1 (erythroleukemia cell line) | Does not block erythropoietin (EPO)-induced differentiation. | 250-500 µM | [3] |
| SCF ER-Hoxb8 (murine progenitor cell line) | Does not impair differentiation in response to estrogen withdrawal. | Not Specified | [3] | |
| Primary HSCs (inferred) | Potential skewing of differentiation, though distinct from (R)-2-HG. Further research needed. | Not Specified | ||
| Apoptosis | General Cell Lines (inferred from studies on 2-HG) | May sensitize some cancer cells to ferroptosis. Effects on HSC apoptosis are not well-defined. | Not Specified | [4] |
| Leukemogenesis | TF-1 cells | Does not promote cytokine-independent growth or block differentiation. | 250-500 µM | [3] |
Table 2: this compound in Comparison to Tfmb-(R)-2-HG
| Feature | This compound | Tfmb-(R)-2-HG | Reference |
| TET2 Inhibition | More potent inhibitor | Less potent inhibitor | [3] |
| Effect on Hematopoietic Cell Differentiation | Does not block differentiation in tested cell lines. | Blocks differentiation and promotes cytokine-independent growth. | [3] |
| Leukemogenic Potential | Not observed to be leukemogenic. | Promotes leukemic transformation in cell line models. | [3] |
Experimental Protocols
The following are detailed protocols for the treatment and analysis of hematopoietic stem cells with this compound.
Protocol 1: Isolation and Culture of Murine Hematopoietic Stem Cells
This protocol describes the isolation of lineage-negative, Sca-1+, c-Kit+ (LSK) cells, a population enriched for HSCs, from mouse bone marrow.
Materials:
-
C57BL/6 mice (6-10 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
ACK lysis buffer
-
Lineage Cell Detection Cocktail-Biotin, anti-mouse
-
Anti-mouse CD117 (c-Kit) APC antibody
-
Anti-mouse Ly-6A/E (Sca-1) PE-Cy7 antibody
-
Streptavidin-APC-Cy7
-
FACS buffer (PBS with 2% FBS)
-
StemSpan™ SFEM II medium supplemented with StemSpan™ CC100 cytokine cocktail
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Bone Marrow Harvest: Euthanize mice and sterilize femurs and tibias with 70% ethanol. Flush bone marrow from the bones using a 25-gauge needle and syringe with PBS.
-
Red Blood Cell Lysis: Resuspend the bone marrow pellet in ACK lysis buffer and incubate for 5 minutes on ice. Quench the lysis with an excess of PBS and centrifuge.
-
Lineage Depletion: Resuspend the cell pellet in FACS buffer and incubate with the Lineage Cell Detection Cocktail-Biotin for 30 minutes on ice. Wash the cells and then incubate with streptavidin-conjugated magnetic beads. Perform magnetic-activated cell sorting (MACS) to deplete lineage-positive cells.
-
Staining for LSK Cells: Resuspend the lineage-negative cells in FACS buffer and stain with anti-mouse CD117 (c-Kit) APC and anti-mouse Ly-6A/E (Sca-1) PE-Cy7 antibodies for 30 minutes on ice in the dark.
-
FACS Sorting: Wash the cells and resuspend in FACS buffer containing a viability dye (e.g., DAPI or Propidium Iodide). Sort for the Lin-Sca-1+c-Kit+ (LSK) population using a fluorescence-activated cell sorter.
-
Cell Culture and Treatment: Plate the sorted LSK cells in StemSpan™ SFEM II medium with cytokine cocktail at a density of 1 x 10^4 cells/well in a 96-well plate. Add this compound to the desired final concentration (e.g., 100-500 µM). Use an equivalent concentration of DMSO as a vehicle control. Culture the cells at 37°C in a humidified incubator with 5% CO2.
Protocol 2: In Vitro Differentiation Assay (Colony-Forming Unit Assay)
This assay assesses the ability of HSCs to differentiate into various hematopoietic lineages.
Materials:
-
Treated and control LSK cells from Protocol 1
-
MethoCult™ GF M3434 medium
-
35 mm culture dishes
Procedure:
-
After 48-72 hours of treatment with this compound or vehicle, harvest the LSK cells.
-
Resuspend the cells in PBS.
-
Add 100-500 cells to 1.1 mL of MethoCult™ GF M3434 medium.
-
Vortex the cell suspension thoroughly.
-
Allow the bubbles to dissipate for 5-10 minutes.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the MethoCult™ mixture into each 35 mm culture dish.
-
Gently rotate the dishes to ensure even distribution.
-
Incubate at 37°C, 5% CO2 in a humidified incubator for 10-14 days.
-
Colony Scoring: Enumerate and classify colonies based on their morphology:
-
CFU-GM: Granulocyte, Macrophage
-
CFU-E: Erythroid
-
CFU-GEMM: Granulocyte, Erythroid, Macrophage, Megakaryocyte (multipotential)
-
-
Data Analysis: Compare the number and type of colonies in the this compound-treated group to the vehicle control group.
Protocol 3: Flow Cytometry Analysis of Hematopoietic Progenitor Populations
This protocol allows for the quantification of different hematopoietic progenitor populations following treatment.
Materials:
-
Treated and control cells from liquid culture (Protocol 1)
-
Antibodies for hematopoietic progenitor markers (e.g., anti-CD34, anti-CD16/32, anti-CD127 for common myeloid and lymphoid progenitors)
-
FACS buffer
-
Viability dye
Procedure:
-
Harvest cells from the liquid culture after the desired treatment period.
-
Wash the cells with FACS buffer.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against various hematopoietic progenitor markers for 30 minutes on ice in the dark.
-
Wash the cells and resuspend in FACS buffer containing a viability dye.
-
Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on viable, single cells and then identify and quantify the different progenitor populations based on their marker expression. Compare the percentages of each population between the this compound-treated and control groups.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits TET2, altering DNA methylation and HSC fate.
Caption: Experimental workflow for treating HSCs with this compound.
Caption: this compound influences HSC differentiation pathways.
Concluding Remarks
This compound is a valuable tool for dissecting the complex role of TET2 and other dioxygenases in hematopoietic stem cell biology. The provided protocols offer a framework for investigating its effects on HSC self-renewal and differentiation. A key area for future research is to obtain more precise quantitative data on the dose-dependent effects of this compound on primary HSCs and to further delineate the downstream signaling pathways that distinguish its activity from that of its oncometabolic enantiomer, (R)-2-HG. Such studies will be instrumental for both fundamental hematology research and the development of novel therapeutic strategies for hematological disorders.
References
- 1. Tet2 loss leads to increased hematopoietic stem cell self-renewal and myeloid transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TET2 as an epigenetic master regulator for normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clonal and Quantitative In Vivo Assessment of Hematopoietic Stem Cell Differentiation Reveals Strong Erythroid Potential of Multipotent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tfmb-(S)-2-HG in Histone Demethylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tfmb-(S)-2-HG is a cell-permeable trifluoromethylbenzyl ester of (S)-2-hydroxyglutarate ((S)-2-HG).[1] Once inside the cell, it is hydrolyzed to release (S)-2-HG, a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases.[1] This family of enzymes includes crucial epigenetic regulators such as the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and the Ten-Eleven Translocation (TET) family of DNA hydroxylases.[1] By mimicking the endogenous oncometabolite (S)-2-HG, this compound serves as a valuable tool for studying the role of these enzymes in various biological processes, including gene expression, cell differentiation, and the development of diseases like cancer.
These application notes provide detailed protocols for utilizing this compound in both in vitro and cellular histone demethylation assays, along with data on its inhibitory activity and its impact on key signaling pathways.
Mechanism of Action
This compound acts as a pro-drug, efficiently delivering (S)-2-HG into cells. (S)-2-HG then competitively inhibits α-KG-dependent dioxygenases by binding to the active site, thereby preventing the binding of the natural substrate, α-ketoglutarate.[1] This inhibition leads to a hypermethylated state of histones and DNA, which in turn affects gene expression and cellular function. (S)-2-HG has been reported to be a more potent inhibitor of certain KDMs, such as KDM5B, and TET enzymes (TET1/2) compared to its enantiomer, (R)-2-HG.[1]
Quantitative Data: Inhibitory Activity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for (S)-2-hydroxyglutarate against various α-ketoglutarate-dependent dioxygenases. This data can be used as a reference for the expected potency of this compound following intracellular conversion to (S)-2-HG.
| Target Enzyme | IC50 (mM) for (S)-2-HG |
| KDM5A | < 1 |
| KDM5B | Potent Inhibition Reported |
| KDM5C | < 1 |
| KDM5D | < 1 |
| TET2 | Potent Inhibition Reported |
Note: Specific IC50 values for this compound are not widely available in the literature. The provided data for (S)-2-HG serves as a strong indicator of the target enzymes' sensitivity.
Signaling Pathways and Experimental Workflows
Signaling Pathway of KDM5B Inhibition by this compound
Inhibition of KDM5B by (S)-2-HG derived from this compound can lead to the activation of the PI3K/AKT signaling pathway. KDM5B typically represses the transcription of genes involved in this pathway. Its inhibition, therefore, can result in increased cell proliferation and survival.
Caption: Inhibition of KDM5B by this compound leading to PI3K/AKT pathway activation.
Signaling Pathway of TET1/2 Inhibition and Wnt Signaling
This compound-mediated inhibition of TET1 and TET2 can impact the Wnt signaling pathway. TET enzymes are known to demethylate and activate the expression of Wnt pathway inhibitors like DKK and SFRP. Inhibition of TETs can therefore lead to the silencing of these inhibitors and subsequent activation of Wnt signaling, which has been linked to changes in cell differentiation.[2]
Caption: this compound mediated inhibition of TET1/2 and its effect on Wnt signaling.
Experimental Workflow for Cellular Histone Demethylation Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on histone methylation in a cellular context.
Caption: Workflow for analyzing cellular histone methylation changes after this compound treatment.
Experimental Protocols
Protocol 1: In Vitro Histone Demethylase (KDM) Activity Assay
This protocol is designed to measure the inhibitory effect of this compound on the activity of a purified, recombinant JmjC domain-containing histone demethylase.
Materials:
-
Recombinant histone demethylase (e.g., KDM5B)
-
Methylated histone H3 peptide substrate (e.g., H3K4me3)
-
This compound (dissolved in DMSO)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM FeSO₄, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid
-
Detection Antibody: Primary antibody specific to the demethylated product (e.g., anti-H3K4me2) and a secondary antibody conjugated to a detectable label (e.g., HRP).
-
96-well microplate (high-binding)
-
Plate reader
Procedure:
-
Substrate Coating: Coat the wells of a 96-well plate with 100 µL of 1 µg/mL methylated histone peptide substrate in PBS. Incubate overnight at 4°C.
-
Washing: Wash the wells three times with 200 µL of PBST (PBS with 0.05% Tween-20).
-
Blocking: Block the wells with 200 µL of 5% BSA in PBST for 1 hour at room temperature.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO-only control.
-
Enzyme Reaction: Add 50 µL of the diluted this compound or control to the wells. Then, add 50 µL of the recombinant histone demethylase (e.g., 50 nM final concentration) in Assay Buffer to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Washing: Wash the wells three times with 200 µL of PBST.
-
Primary Antibody Incubation: Add 100 µL of the primary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with 200 µL of PBST.
-
Secondary Antibody Incubation: Add 100 µL of the secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature in the dark.
-
Detection: Add 100 µL of the appropriate detection reagent (e.g., TMB substrate for HRP).
-
Measurement: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular Histone Demethylation Assay via Western Blot
This protocol details the assessment of global changes in histone methylation in cultured cells treated with this compound.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Histone extraction buffer (e.g., 0.2 N HCl or a commercial kit)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3, anti-H3K36me2, and a loading control (e.g., anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for 24-72 hours. Include a DMSO-treated control.
-
Cell Harvesting: Harvest the cells by scraping or trypsinization and wash with ice-cold PBS.
-
Histone Extraction: Extract histones from the cell pellet using an acid extraction method or a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
Sample Preparation: Mix equal amounts of histone extract (e.g., 10-20 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the histone proteins on a 15% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K4me3, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the specific histone mark to the total histone H3 loading control. Compare the methylation levels in this compound-treated cells to the control.
Conclusion
This compound is a potent and specific tool for the investigation of histone demethylase and TET enzyme function in a variety of research settings. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of epigenetic regulation and its role in health and disease.
References
Application Notes and Protocols: Tfmb-(S)-2-HG in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tfmb-(S)-2-HG is a synthetic, cell-permeable small molecule that serves as a precursor to (S)-2-hydroxyglutarate ((S)-2-HG).[1][2][3] It is a valuable tool in drug discovery and biomedical research, particularly in the fields of cancer metabolism and epigenetics.[4] (S)-2-HG is an enantiomer of the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG), which accumulates in cancers with mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) genes.[5][6] Both enantiomers are known to competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, a large family of enzymes involved in diverse cellular processes, including epigenetic regulation and hypoxia signaling.[1][2][3] this compound allows for the controlled, exogenous introduction of (S)-2-HG into cells to study its specific effects and to screen for potential therapeutic agents.
Mechanism of Action
This compound is designed to readily cross cell membranes. Once inside the cell, intracellular esterases cleave the trifluoromethylbenzyl (Tfmb) group, releasing active (S)-2-HG.[5] (S)-2-HG, due to its structural similarity to the endogenous metabolite α-ketoglutarate, acts as a competitive inhibitor for a range of α-KG-dependent dioxygenases.[1][2][3][4]
Key enzyme families inhibited by (S)-2-HG include:
-
Ten-Eleven Translocation (TET) family of 5-methylcytosine hydroxylases: These enzymes are crucial for DNA demethylation. Their inhibition by (S)-2-HG can lead to a hypermethylated state. (S)-2-HG is reported to be a more potent inhibitor of TET1/2 compared to its (R)-enantiomer.[1][2]
-
Jumonji C (JmjC) domain-containing histone demethylases (KDMs): These enzymes remove methyl groups from histones, playing a critical role in regulating gene expression. (S)-2-HG is a more potent inhibitor of certain KDMs, such as KDM7A and KDM5B, than (R)-2-HG.[1][2]
-
Egl-Nine (EglN) prolyl hydroxylases (PHDs): These enzymes are responsible for the degradation of Hypoxia-Inducible Factor 1α (HIF-1α) under normoxic conditions. Inhibition of EglN by (S)-2-HG leads to the stabilization and activation of HIF-1α signaling.[7][8]
Applications in Drug Discovery Screening
This compound is a versatile tool for various stages of drug discovery:
-
Target Identification and Validation: By mimicking the metabolic state of IDH-mutant cancers, this compound can be used to probe the cellular consequences of inhibiting α-KG-dependent dioxygenases. This helps in identifying and validating these enzymes as therapeutic targets.
-
High-Throughput Screening (HTS): Cell-based assays using this compound can be employed to screen for compounds that are synthetically lethal with the (S)-2-HG-induced cellular state or that can reverse its phenotypic effects.
-
Epigenetic Drug Discovery: Researchers can use this compound to induce epigenetic alterations, such as DNA and histone hypermethylation, and then screen for small molecules that can modulate these changes or target the resulting cellular vulnerabilities.
-
Cancer Metabolism Research: The compound is instrumental in studying metabolic reprogramming in cancer and identifying potential drugs that target these altered metabolic pathways.[4] It has shown potential for research in acute myeloid leukemia (AML).[7][8]
Data Presentation
Table 1: Key Enzyme Targets of (S)-2-HG
| Enzyme Family | Specific Enzymes | Primary Function | Effect of (S)-2-HG Inhibition |
| TET Dioxygenases | TET1, TET2 | DNA Demethylation | DNA Hypermethylation |
| Histone Demethylases (KDMs) | KDM5B (JARID1B/PLU-1), CeKDM7A | Histone Demethylation | Altered Histone Methylation & Gene Expression |
| Prolyl Hydroxylases | EglN1 (PHD2) | HIF-1α Degradation | HIF-1α Stabilization & Hypoxia Pathway Activation |
Note: (S)-2-HG is reported to be a more potent inhibitor of TET1/2, CeKDM7A, and KDM5B compared to (R)-2-HG.[1][2]
Table 2: Recommended Working Concentrations for this compound in Cell Culture
| Assay Type | Cell Line Example | Recommended Concentration Range | Incubation Time |
| Cell Proliferation / Viability | TF-1, various cancer cell lines | 250 µM - 1 mM | 24 - 72 hours (or longer for passage-dependent effects)[5] |
| Epigenetic Modification Analysis | rBMSCs, various cancer cell lines | 200 µM - 500 µM | 48 hours - 7 days[8] |
| HIF-1α Stabilization | HEK293T, various cancer cell lines | 250 µM - 1 mM | 4 - 24 hours |
| Osteogenic Differentiation Inhibition | rBMSCs | 200 µM | 7 days[8] |
Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup. A typical concentration range used in culture is 0.5-20 mM.[1][2][3]
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for a cell-based drug screen.
Caption: (S)-2-HG inhibits TET-mediated DNA demethylation.
Caption: (S)-2-HG inhibits EglN, leading to HIF-1α stabilization.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Screening Assay
This protocol describes a general method for screening a compound library for agents that selectively reduce the viability of cells treated with this compound.
Materials:
-
Cell line of interest (e.g., TF-1, U87-MG)
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 100 mM)
-
Compound library (in DMSO)
-
Vehicle control (DMSO)
-
384-well clear-bottom, white-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to the desired density (e.g., 2.5 x 10⁴ cells/mL for a final density of 1000 cells/well).
-
Dispense 40 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in complete medium. For a final concentration of 500 µM, dilute the 100 mM stock 1:200.
-
Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Remove the plate from the incubator and add 10 µL of the this compound solution to the "treatment" wells and 10 µL of the vehicle medium to the "control" wells.
-
Incubate for 24-48 hours.
-
-
Compound Addition:
-
Perform serial dilutions of the compound library plates.
-
Using a liquid handler or multichannel pipette, add the compounds (e.g., 50 nL) to the appropriate wells.
-
Incubate for an additional 48-72 hours.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 50 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls.
-
Calculate the percentage of viability for each compound concentration.
-
Identify compounds that show a significant decrease in viability in the this compound-treated cells compared to the vehicle-treated cells.
-
Protocol 2: Western Blot Analysis of Histone Methylation
This protocol outlines the steps to assess changes in global histone methylation marks following treatment with this compound.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound (stock in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27me3, anti-H3K9me3, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 500 µM) or vehicle (DMSO) for 48-72 hours.
-
-
Histone Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the well with 150 µL of RIPA buffer. Scrape the cells and collect the lysate.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
-
Western Blotting:
-
Load 15-20 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K27me3, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane with an antibody for total histone H3 as a loading control.
-
Quantify band intensities and normalize the histone mark signal to the total H3 signal. Compare the results between this compound-treated and vehicle-treated samples.
-
References
- 1. TFMB-(S)-2HG = 98 HPLC 1445703-64-9 [sigmaaldrich.com]
- 2. TFMB-(S)-2HG ≥98% (HPLC) | 1445703-64-9 [sigmaaldrich.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. TFMB-(S)-2HG | 1445703-64-9 | VHC70364 | Biosynth [biosynth.com]
- 5. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | DNA Methyltransferase | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: Mass Spectrometry-Based Metabolomic Analysis of Cells Treated with Tfmb-(S)-2-HG
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tfmb-(S)-2-HG is a membrane-permeant ester precursor of (S)-2-hydroxyglutarate ((S)-2-HG), also known as L-2-hydroxyglutarate.[1][2] Upon cellular uptake, intracellular esterases cleave the trifluoromethylbenzyl (Tfmb) group, releasing (S)-2-HG. This compound serves as a critical tool for studying the metabolic and signaling roles of (S)-2-HG, an enantiomer of the well-known oncometabolite (R)-2-HG.[1][3] (S)-2-HG is a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases, including the Ten-Eleven Translocation (TET) family of DNA hydroxylases and various histone demethylases (KDMs).[1][4][5] Its accumulation can lead to significant alterations in the cellular epigenome and metabolism. Furthermore, studies have indicated that both (S)-2-HG and (R)-2-HG can inhibit ATP synthase and the downstream mTOR signaling pathway.[6][7]
Accurate quantification of intracellular (S)-2-HG and its separation from the (R)-2-HG enantiomer are essential for elucidating its specific biological functions. Liquid chromatography-mass spectrometry (LC-MS) is the definitive analytical technique for this purpose, offering high sensitivity and specificity. This application note provides detailed protocols for the treatment of cultured cells with this compound, extraction of polar metabolites, and their subsequent analysis by LC-MS/MS.
Signaling & Experimental Overview
The experimental workflow is designed to introduce (S)-2-HG into cells and quantify its effects on key metabolic pathways. This compound treatment allows for the investigation of downstream effects, including the inhibition of α-KG-dependent enzymes and potential impacts on central carbon metabolism.
Caption: Mechanism of this compound action and its downstream signaling effects.
Caption: High-level workflow for mass spectrometry analysis of treated cells.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Culture: Culture human acute myeloid leukemia (AML) TF-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 2 ng/mL recombinant human GM-CSF. Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO. Store at -20°C.[1]
-
Cell Seeding: Seed TF-1 cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL in a final volume of 2 mL per well.
-
Treatment:
-
For the treated group, add the this compound stock solution to the cell culture medium to a final concentration of 250 µM.
-
For the vehicle control group, add an equivalent volume of DMSO.
-
Prepare at least three biological replicates for each condition.
-
-
Incubation: Incubate the cells for 24 hours under standard culture conditions.
Protocol 2: Metabolite Extraction
This protocol is designed to rapidly quench metabolic activity and efficiently extract polar metabolites.
-
Preparation: Pre-cool a 50 mL tube of 80:20 Methanol/Water (v/v) solution (LC-MS grade) and a 50 mL tube of sterile phosphate-buffered saline (PBS) at -80°C and 4°C, respectively.
-
Quenching and Harvesting:
-
Transfer the cell suspension from each well into a 15 mL conical tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant (media).
-
Resuspend the cell pellet in 1 mL of ice-cold PBS and transfer to a 1.5 mL microcentrifuge tube.
-
Centrifuge at 500 x g for 3 minutes at 4°C. Aspirate the PBS. This wash step removes extracellular metabolites.[8]
-
-
Extraction:
-
Add 500 µL of the pre-chilled 80% methanol solution to the cell pellet.
-
Vortex vigorously for 30 seconds.
-
Perform three rapid freeze-thaw cycles by alternating between liquid nitrogen (1 min) and a 37°C water bath (1 min) to ensure complete cell lysis.[9][10]
-
Incubate the samples at -20°C for 1 hour to precipitate proteins.[9]
-
-
Metabolite Collection:
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[9]
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean 1.5 mL microcentrifuge tube.
-
Store a small aliquot of the remaining cell pellet for protein quantification (e.g., BCA assay) for normalization purposes.
-
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store the dried pellets at -80°C until LC-MS analysis.
Protocol 3: LC-MS/MS Analysis for 2-HG Enantiomers
This method uses chiral derivatization with (+)-O,O-diacetyl-L-tartaric anhydride (DATAN) to separate (S)-2-HG and (R)-2-HG on a standard reverse-phase column.[11][12]
-
Derivatization:
-
Prepare a derivatization solution of 10 mg/mL DATAN in Acetonitrile:Acetic Acid (4:1 v/v).
-
Reconstitute the dried metabolite extracts in 50 µL of the DATAN solution.
-
Incubate at 70°C for 30 minutes.
-
After incubation, dry the samples again in a vacuum concentrator.
-
-
Sample Reconstitution: Reconstitute the derivatized, dried samples in 100 µL of 70:30 Water:Methanol (v/v). Vortex, sonicate briefly, and centrifuge at 16,000 x g for 10 minutes to pellet any insoluble material. Transfer the supernatant to LC-MS autosampler vials.
-
LC-MS/MS System:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
MS System: Agilent 6490 Triple Quadrupole LC/MS or equivalent with an electrospray ionization (ESI) source.[11]
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
-
Chromatography Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 5% B
-
2-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI.
-
Selective Reaction Monitoring (SRM): Monitor the specific precursor-to-product ion transitions for the derivatized 2-HG enantiomers. The derivatization adds a mass to the original 2-HG (m/z 147.03). The derivatized precursor ion (m/z 363.06) fragments to produce the characteristic 147.03 ion.[13][14]
-
Transition for Derivatized 2-HG: 363.1 -> 147.0
-
Transition for α-KG: 145.0 -> 101.0
-
-
Optimize collision energies and other source parameters for maximum signal intensity.
-
Data Presentation and Expected Results
Quantitative data should be organized into tables for clear interpretation. Metabolite levels are typically normalized to the total protein content or cell number of the corresponding sample and expressed as pmol/µg protein or a similar unit.
Table 1: Intracellular Concentrations of 2-HG Enantiomers and α-Ketoglutarate
| Analyte | Vehicle (DMSO) | This compound (250 µM) | Fold Change |
| (S)-2-Hydroxyglutarate | 350 ± 45 | 8,500 ± 950 | ~24.3 |
| (R)-2-Hydroxyglutarate | 45 ± 8 | 50 ± 11 | ~1.1 |
| α-Ketoglutarate | 1,200 ± 150 | 1,150 ± 180 | ~0.96 |
| (S)-2-HG / α-KG Ratio | 0.29 | 7.39 | ~25.5 |
Values are represented as mean concentration (pmol/mg protein) ± Standard Deviation (n=3). Data are hypothetical.
Interpretation of Results:
-
A significant and specific increase in intracellular (S)-2-HG is expected in cells treated with this compound, confirming cellular uptake and enzymatic cleavage of the pro-metabolite.[3]
-
The levels of (R)-2-HG should remain largely unchanged, demonstrating the enantiomeric specificity of the treatment.
-
The ratio of (S)-2-HG to its target competitor, α-KG, will increase dramatically. This ratio is a critical determinant of the inhibitory potential on α-KG-dependent dioxygenases.[11]
-
Downstream analyses could include targeted analysis of other TCA cycle intermediates or global untargeted metabolomics to assess the broader metabolic impact of elevated (S)-2-HG. Epigenetic analyses (e.g., DNA methylation arrays, ChIP-seq for histone marks) would be logical next steps to investigate the functional consequences of dioxygenase inhibition.
References
- 1. TFMB-(S)-2HG ≥98% (HPLC) | 1445703-64-9 [sigmaaldrich.com]
- 2. TFMB-(S)-2HG ≥98% (HPLC) | 1445703-64-9 [sigmaaldrich.com]
- 3. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TFMB-(S)-2HG | 1445703-64-9 | VHC70364 | Biosynth [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5.9. Metabolite Extraction for Mass Spectrometry [bio-protocol.org]
- 10. youtube.com [youtube.com]
- 11. agilent.com [agilent.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Investigating Tfmb-(S)-2-HG in Cancer Research
Disclaimer: The following information is intended for research purposes only. Tfmb-(S)-2-HG is a laboratory research tool and is not approved for human or veterinary use.
Introduction
This compound is a cell-permeable ester precursor of the (S)-enantiomer of 2-hydroxyglutarate ((S)-2-HG). It serves as a critical tool for investigating the distinct biological roles of the two enantiomers of 2-hydroxyglutarate. While the (R)-enantiomer, (R)-2-HG, produced by mutant isocitrate dehydrogenase (IDH) enzymes, is a well-established oncometabolite that promotes tumorigenesis, the functions of (S)-2-HG are less understood but are of growing interest in cancer metabolism and epigenetics.[1][2]
Current scientific literature focuses on this compound as a research compound to probe the biological effects of (S)-2-HG. As of the latest review of published studies, there is no established data or clinical evidence for the use of this compound in combination with other cancer therapies. The primary application of this compound is in preclinical research to understand the fundamental biology of (S)-2-HG.
This document provides an overview of the known mechanisms of (S)-2-HG, its molecular targets, and general protocols for its use in in vitro cancer research.
Mechanism of Action and Cellular Effects
Both (R)-2-HG and (S)-2-HG are structurally similar to the key metabolic intermediate α-ketoglutarate (α-KG).[3] This similarity allows them to act as competitive inhibitors of α-KG-dependent dioxygenases, a large family of enzymes that play crucial roles in cellular processes including epigenetic regulation and metabolic signaling.[2][4]
Key targets of 2-HG include:
-
TET (Ten-Eleven Translocation) DNA hydroxylases: These enzymes are involved in DNA demethylation. Inhibition leads to a hypermethylated state.
-
Jumonji-C (JmjC) domain-containing histone demethylases: Inhibition of these enzymes results in altered histone methylation patterns.
-
Prolyl hydroxylases (e.g., EglN): These enzymes regulate the stability of Hypoxia-Inducible Factor (HIF-1α).
While both enantiomers can inhibit these enzymes, studies suggest that (S)-2-HG may be a more potent inhibitor of certain α-KG-dependent dioxygenases than (R)-2-HG.[2] Research has shown that unlike its (R)-enantiomer, this compound does not promote cytokine-independent growth or block cell differentiation in leukemic cell models, which are hallmark characteristics of oncometabolites.[1]
Data Presentation
The following table summarizes the comparative effects of this compound and its enantiomer, Tfmb-(R)-2-HG, in preclinical models as described in the literature. This data highlights the distinct biological activities of the two enantiomers.
| Parameter | Cell Line | Treatment | Concentration | Outcome | Reference |
| Cell Proliferation | TF-1 (erythroleukemia) | This compound | Up to 500 µM | Did not promote cytokine-independent proliferation. | [1] |
| TF-1 (erythroleukemia) | Tfmb-(R)-2-HG | 250-500 µM | Promoted cytokine-independent proliferation. | [1] | |
| Cell Differentiation | TF-1 (erythroleukemia) | This compound | 500 µM | Did not block EPO-induced differentiation. | [1] |
| TF-1 (erythroleukemia) | Tfmb-(R)-2-HG | 500 µM | Blocked EPO-induced differentiation. | [1] | |
| SCF ER-Hoxb8 (myeloid progenitor) | This compound | 500 µM | Did not impair differentiation upon estrogen withdrawal. | [1] | |
| SCF ER-Hoxb8 (myeloid progenitor) | Tfmb-(R)-2-HG | 500 µM | Impaired differentiation upon estrogen withdrawal. | [1] |
Experimental Protocols
The following are generalized protocols for utilizing this compound in a research setting. Specific concentrations and incubation times should be optimized for each cell line and experimental endpoint.
Protocol 1: In Vitro Cell Culture Treatment
Objective: To assess the effect of (S)-2-HG on cancer cell phenotypes such as proliferation, viability, or differentiation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (and Tfmb-(R)-2-HG as a comparative control)
-
DMSO (vehicle for dissolving this compound)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction)
-
Assay reagents (e.g., MTT, CellTiter-Glo®, or similar for viability; appropriate antibodies for differentiation markers)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile DMSO. Store at -20°C or as recommended by the supplier.
-
Cell Seeding: Seed cells in appropriate culture plates at a density optimized for the duration of the experiment. Allow cells to adhere and resume logarithmic growth (typically 12-24 hours).
-
Treatment Preparation: Dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., ranging from 10 µM to 500 µM). Prepare a vehicle control using the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours). For long-term experiments, the medium may need to be replaced with fresh treatment medium every 2-3 days.
-
Endpoint Analysis: After incubation, perform the desired downstream analysis. This could include:
-
Cell Viability/Proliferation Assays: Use standard methods like MTT or ATP-based assays.
-
Differentiation Analysis: Analyze the expression of cell surface markers by flow cytometry or protein levels by western blot.
-
Gene Expression Analysis: Isolate RNA for qRT-PCR or RNA-sequencing.
-
Metabolite Analysis: Extract metabolites for mass spectrometry-based analysis to confirm the intracellular conversion to (S)-2-HG.
-
Visualizations
Signaling Pathway of 2-Hydroxyglutarate
The following diagram illustrates the mechanism by which 2-hydroxyglutarate (2-HG) competitively inhibits α-ketoglutarate (α-KG) dependent dioxygenases, leading to downstream epigenetic and metabolic effects.
Caption: Mechanism of 2-HG as a competitive inhibitor of α-KG-dependent dioxygenases.
Hypothetical Experimental Workflow
This diagram outlines a potential workflow for investigating the synergistic or additive effects of this compound with a hypothetical anti-cancer agent.
Caption: Workflow for assessing synergy between this compound and another therapeutic agent.
References
Application Notes: Flow Cytometry Analysis of Cells Treated with Tfmb-(S)-2-HG
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tfmb-(S)-2-HG is a cell-permeable precursor to (S)-2-hydroxyglutarate ((S)-2-HG), a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases. Its primary targets include the Ten-Eleven Translocation (TET) family of DNA hydroxylases (TET1, TET2, TET3) and EglN prolyl hydroxylases.[1] By inhibiting these enzymes, this compound can induce significant changes in cellular epigenetic landscapes and signaling pathways, making it a valuable tool for research in cancer biology, immunology, and developmental biology.[2] Flow cytometry is a powerful technique to analyze the effects of this compound on cell populations at a single-cell level, providing quantitative data on apoptosis, cell cycle progression, and cell differentiation. These application notes provide detailed protocols for assessing the cellular response to this compound treatment using flow cytometry.
Mechanism of Action
This compound is a trifluoromethylbenzyl-esterified, membrane-permeant form of (S)-2-HG. Once inside the cell, esterases cleave the protecting group, releasing the active metabolite (S)-2-HG. (S)-2-HG, an enantiomer of the oncometabolite (R)-2-HG, competitively inhibits α-KG-dependent dioxygenases due to its structural similarity to α-KG.[3] (S)-2-HG is a particularly potent inhibitor of TET1 and TET2 enzymes.[4] The inhibition of these enzymes leads to alterations in DNA methylation patterns and can impact histone methylation, thereby influencing gene expression and cellular phenotype.[5] Key signaling pathways affected by the accumulation of 2-HG and inhibition of α-KG-dependent dioxygenases include the mTOR and HIF-1α pathways.[3][6][7]
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analysis of cells treated with this compound.
Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 50 | 85.6 ± 3.4 | 8.9 ± 1.5 | 5.5 ± 1.1 |
| This compound | 100 | 72.1 ± 4.5 | 18.4 ± 2.2 | 9.5 ± 1.8 |
| This compound | 200 | 55.8 ± 5.1 | 29.7 ± 3.1 | 14.5 ± 2.5 |
| Staurosporine (Positive Control) | 1 | 10.3 ± 2.8 | 45.1 ± 4.2 | 44.6 ± 3.9 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 0 | 55.4 ± 2.9 | 28.1 ± 1.7 | 16.5 ± 1.3 |
| This compound | 50 | 62.8 ± 3.1 | 22.5 ± 1.9 | 14.7 ± 1.5 |
| This compound | 100 | 70.1 ± 3.8 | 18.3 ± 2.1 | 11.6 ± 1.9 |
| This compound | 200 | 78.5 ± 4.2 | 12.9 ± 2.5 | 8.6 ± 2.1 |
| Nocodazole (Positive Control) | 0.1 | 15.2 ± 2.5 | 20.3 ± 2.8 | 64.5 ± 4.1 |
Table 3: Analysis of a Hematopoietic Differentiation Marker (e.g., CD11b) in a Myeloid Progenitor Cell Line
| Treatment Group | Concentration (µM) | % CD11b Positive Cells | Mean Fluorescence Intensity (MFI) of CD11b |
| Vehicle Control (DMSO) | 0 | 8.2 ± 1.5 | 150 ± 25 |
| This compound | 50 | 25.7 ± 3.1 | 450 ± 55 |
| This compound | 100 | 42.1 ± 4.5 | 820 ± 78 |
| This compound | 200 | 58.9 ± 5.2 | 1250 ± 95 |
| ATRA (Positive Control) | 1 | 85.4 ± 3.8 | 2100 ± 150 |
Experimental Protocols
Protocol 1: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis in cells treated with this compound by measuring the externalization of phosphatidylserine and plasma membrane integrity.
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest (e.g., a leukemia cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate. Allow cells to adhere overnight if applicable. Treat cells with various concentrations of this compound (e.g., 50, 100, 200 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: For suspension cells, gently collect the cells into centrifuge tubes. For adherent cells, collect the culture medium (containing floating, potentially apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells for compensation controls.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1. Include a positive control for cell cycle arrest (e.g., nocodazole for G2/M arrest).
-
Cell Harvesting: Harvest suspension or adherent cells as described in Protocol 1.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at -20°C for several weeks after fixation.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the supernatant and wash the cell pellet with PBS. Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use software with a cell cycle analysis model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Analysis of Cell Differentiation Markers
This protocol is for assessing changes in the expression of cell surface markers associated with differentiation in response to this compound treatment. The example provided is for a hematopoietic differentiation marker.
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest (e.g., a myeloid progenitor cell line like HL-60)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibody against a differentiation marker (e.g., FITC-CD11b)
-
Isotype control antibody
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1 for an extended period (e.g., 3-7 days) to allow for differentiation to occur. Include a positive control for differentiation (e.g., all-trans retinoic acid (ATRA) for myeloid differentiation).
-
Cell Harvesting and Washing: Harvest the cells and wash them once with cold PBS.
-
Staining: Resuspend the cell pellet in FACS buffer at a concentration of 1 x 10^7 cells/mL. Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorochrome-conjugated antibody (e.g., FITC-CD11b) at the manufacturer's recommended concentration. In a separate tube, add the corresponding isotype control antibody.
-
Incubate for 30 minutes on ice in the dark.
-
Washing: After incubation, wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in 500 µL of FACS buffer and analyze on a flow cytometer. Gate on the live cell population based on forward and side scatter and determine the percentage of positive cells and the mean fluorescence intensity (MFI) for the differentiation marker.
Visualizations
Caption: Experimental workflow for flow cytometry analysis of cells treated with this compound.
Caption: Signaling pathways affected by this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 4. Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]
- 6. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oncometabolite 2-hydroxyglutarate activates the mTOR signalling pathway. — Immunology [immunology.ox.ac.uk]
Troubleshooting & Optimization
Tfmb-(S)-2-HG stability in cell culture media over time
This technical support center provides guidance on the stability of Tfmb-(S)-2-HG in cell culture media. As a cell-permeable precursor to (S)-2-hydroxyglutarate ((S)-2-HG), understanding its stability and conversion rate is critical for designing and interpreting experiments accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture media a concern?
A1: this compound is a membrane-permeant ester precursor of (S)-2-hydroxyglutarate ((S)-2-HG), a metabolite that can act as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, including TET enzymes. The stability of the parent compound, this compound, in aqueous cell culture media is a concern because it is designed to be hydrolyzed by intracellular esterases to release the active molecule, (S)-2-HG.[1] Spontaneous hydrolysis or degradation in the media before it enters the cells can affect the effective intracellular concentration of (S)-2-HG, leading to variability in experimental results.
Q2: How stable is the this compound stock solution?
A2: For long-term storage, it is recommended to store the stock solution of this compound at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is advised.[2]
Q3: What factors can influence the stability of this compound in cell culture media?
A3: Several factors can influence the stability of this compound in your cell culture media, including:
-
pH of the media: The bicarbonate buffering system in most cell culture media maintains a physiological pH, but deviations can affect the rate of hydrolysis.[3]
-
Temperature: Incubator temperatures (typically 37°C) will accelerate chemical reactions, including hydrolysis, compared to storage temperatures.
-
Media components: The presence of certain enzymes or other reactive components in the serum or other supplements could potentially contribute to the degradation of this compound.
-
Exposure to light: While not explicitly stated for this compound, light can be a factor in the degradation of many small molecules. It is good practice to minimize exposure.[4]
Q4: How can I determine the stability of this compound in my specific cell culture setup?
A4: To determine the stability of this compound in your experimental conditions, you should perform a time-course experiment. This involves adding this compound to your cell-free culture media and incubating it under the same conditions as your cell-based experiments. Samples of the media should be collected at different time points and analyzed to measure the concentration of the remaining this compound and the appearance of (S)-2-HG.
Q5: What analytical methods are suitable for measuring this compound and (S)-2-HG concentrations?
A5: Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for quantifying both this compound and its product, (S)-2-HG.[5][6] Chiral chromatography or derivatization techniques may be necessary to distinguish between the (S) and (R) enantiomers of 2-HG.[7][8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in experimental results between replicates. | Inconsistent timing of media changes and compound addition. Degradation of this compound in the media leading to inconsistent effective concentrations. | Standardize all experimental timings. Perform a stability study (see protocol below) to determine the rate of degradation and adjust your media change schedule accordingly. Consider preparing fresh media with this compound for each experiment. |
| Lower than expected biological effect of this compound. | Rapid degradation of this compound in the cell culture media, resulting in a lower than intended intracellular concentration of (S)-2-HG. | Measure the concentration of this compound in your media over time. If significant degradation is observed, increase the frequency of media changes with fresh compound. |
| Difficulty in detecting this compound or (S)-2-HG in media samples. | The concentration may be below the limit of detection of your analytical method. The compound may have degraded completely. | Optimize your LC-MS method for higher sensitivity.[6] Ensure you are analyzing samples at early enough time points to detect the parent compound. |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in a cell-free culture medium.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin/streptomycin)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
-
LC-MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Prepare your complete cell culture medium.
-
Spike the cell culture medium with this compound to your final working concentration (e.g., 100 µM). Ensure the final concentration of the solvent is minimal and consistent across all samples.
-
-
Time-Course Incubation:
-
Aliquot the this compound-containing medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Immediately process the "Time 0" sample as described in step 3.
-
Place the remaining tubes in the incubator under your standard experimental conditions.
-
-
Sample Collection and Processing:
-
At each designated time point, remove one tube from the incubator.
-
Immediately process the sample to halt any further degradation. This may involve rapid freezing in liquid nitrogen and storage at -80°C until analysis. Alternatively, a protein precipitation step with a cold organic solvent (e.g., methanol or acetonitrile) may be performed before freezing.
-
-
LC-MS Analysis:
-
Thaw the samples and prepare them for LC-MS analysis according to your established protocol.
-
Develop an LC-MS method capable of separating and quantifying both this compound and (S)-2-HG.
-
Generate a standard curve for both analytes to allow for accurate quantification.
-
-
Data Analysis:
-
Quantify the concentration of this compound and (S)-2-HG at each time point.
-
Plot the concentration of each analyte versus time to visualize the degradation of the parent compound and the appearance of the active metabolite.
-
Calculate the half-life (t½) of this compound in your cell culture medium.
-
Data Presentation
The following tables are examples of how to present the stability data.
Table 1: Concentration of this compound and (S)-2-HG in Cell Culture Media Over Time at 37°C
| Time (hours) | This compound Concentration (µM) | (S)-2-HG Concentration (µM) |
| 0 | 100.0 | 0.0 |
| 2 | 85.2 | 14.5 |
| 4 | 72.1 | 27.3 |
| 8 | 51.5 | 47.8 |
| 12 | 36.8 | 62.1 |
| 24 | 13.5 | 85.3 |
| 48 | 1.8 | 96.9 |
| 72 | < 0.1 | 98.2 |
Table 2: Calculated Half-Life of this compound in Different Media
| Media Type | Half-Life (t½) in hours |
| DMEM + 10% FBS | ~7.5 |
| RPMI-1640 + 10% FBS | ~8.2 |
| Serum-Free Medium | ~10.1 |
Note: The data presented in these tables are for illustrative purposes only and should be determined experimentally for your specific conditions.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
Caption: Conversion of this compound to its active form and potential degradation pathway.
References
- 1. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. star-lab.am [star-lab.am]
- 4. Mammalian Cell Culture Basics Support—Getting Started | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Potential off-target effects of Tfmb-(S)-2-HG
Welcome to the technical support center for Tfmb-(S)-2-HG. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and troubleshooting potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cell-permeable analog of the metabolite (S)-2-hydroxyglutarate ((S)-2-HG). Its primary mechanism of action is as a competitive antagonist of α-ketoglutarate (α-KG)-dependent dioxygenases.[1] This inhibition is due to its structural similarity to α-KG, allowing it to bind to the active sites of these enzymes and disrupt their normal function.
Q2: What are the known on-target effects of this compound?
The primary known targets of this compound include:
-
Ten-Eleven Translocation (TET) Enzymes: It is a potent inhibitor of TET enzymes (TET1 and TET2), which are involved in DNA demethylation through the oxidation of 5-methylcytosine.[2]
-
EglN Prolyl Hydroxylases (PHDs): It also inhibits EglN prolyl hydroxylases, which are key oxygen sensors that regulate the stability of Hypoxia-Inducible Factor (HIF).[2]
-
Wnt/β-catenin Signaling: this compound has been reported to downregulate the expression of Wnt3a and nuclear β-catenin.[2]
-
Osteogenic Differentiation: The compound has been shown to inhibit the osteogenic differentiation of cells.[2]
Q3: What is the difference between this compound and Tfmb-(R)-2-HG?
This compound and Tfmb-(R)-2-HG are enantiomers, or mirror images, of each other. While both can inhibit α-KG-dependent dioxygenases, they exhibit different potencies and target selectivities. For instance, (S)-2-HG is a more potent inhibitor of TET enzymes, while (R)-2-HG, the oncometabolite associated with IDH mutations, has been shown to have distinct effects, such as promoting leukemogenesis.[1][3] It is crucial to use the correct enantiomer for your specific research question.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For cell culture experiments, it should be dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Always refer to the manufacturer's instructions for specific storage and handling recommendations.
Troubleshooting Guides
Issue 1: Unexpected or No Cellular Phenotype Observed
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Instability or Degradation | 1. Ensure the compound has been stored correctly at the recommended temperature and protected from light. 2. Prepare fresh stock solutions from the solid compound. 3. Consider the stability of the compound in your specific cell culture medium over the time course of your experiment. A stability test using LC-MS can be performed. |
| Incorrect Dosing | 1. Verify the final concentration of this compound in your experiment. 2. Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. |
| Low Cell Permeability | 1. Although designed to be cell-permeable, uptake can vary between cell types. 2. Consider using techniques like mass spectrometry to measure the intracellular concentration of (S)-2-HG after treatment. |
| Cell Line-Specific Resistance | 1. The expression levels of the target enzymes (TETs, PHDs) can vary between cell lines. 2. Assess the expression of target proteins in your cell line via Western blot or qPCR. |
| Compensatory Mechanisms | 1. Cells may adapt to the inhibition of α-KG-dependent dioxygenases over time. 2. Perform time-course experiments to assess the dynamics of the cellular response. |
Issue 2: Observing Effects Inconsistent with Known On-Target Activities
This may indicate potential off-target effects. While the off-target profile of this compound is not extensively characterized in the literature, its structural similarity to α-ketoglutarate suggests the possibility of interactions with other α-KG-binding proteins.
Potential Off-Target Mechanisms of 2-Hydroxyglutarate Analogs:
| Potential Off-Target Class | Reported Effects of 2-HG | Experimental Approach to Investigate |
| Mitochondrial Metabolism | Both enantiomers of 2-HG have been reported to inhibit ATP synthase, potentially affecting cellular energy metabolism.[4] | 1. Measure mitochondrial respiration using a Seahorse XF Analyzer. 2. Assess ATP levels using a luminescence-based assay. 3. Analyze changes in key metabolites of the TCA cycle using mass spectrometry. |
| Other α-KG-Dependent Dioxygenases | The human genome encodes for over 60 α-KG-dependent dioxygenases involved in various processes like histone demethylation and collagen biosynthesis. | 1. Perform a broad-spectrum enzyme inhibition assay panel against a library of α-KG-dependent dioxygenases. 2. Utilize techniques like Cellular Thermal Shift Assay (CETSA) to identify novel protein binders. |
| Metabolic Enzymes | D-2HG has been shown to inhibit the glycolytic enzyme lactate dehydrogenase (LDH).[5] | 1. Perform an in vitro LDH activity assay in the presence of this compound. 2. Measure lactate production in treated cells. |
Experimental Workflow to Investigate Off-Target Effects:
Caption: Workflow for investigating potential off-target effects of this compound.
Experimental Protocols
Protocol 1: In Vitro TET Enzyme Activity Assay
This protocol is adapted from established methods to assess the inhibitory effect of this compound on TET enzyme activity.
Materials:
-
Recombinant TET enzyme (e.g., TET1 or TET2)
-
Methylated DNA substrate (e.g., a biotinylated oligonucleotide containing 5-methylcytosine)
-
Assay Buffer (e.g., 50 mM HEPES pH 8.0, 100 mM NaCl, 2 mM Ascorbic Acid, 1 mM α-KG, 75 µM (NH₄)₂Fe(SO₄)₂·6H₂O)
-
This compound
-
Anti-5-hydroxymethylcytosine (5hmC) antibody
-
Secondary antibody conjugated to a detectable label (e.g., HRP)
-
Detection reagent (e.g., TMB substrate)
-
96-well plate
Procedure:
-
Coat a 96-well plate with the methylated DNA substrate.
-
Wash the plate to remove unbound substrate.
-
Prepare a reaction mixture containing the recombinant TET enzyme in the assay buffer.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.
-
Add the reaction mixture to the wells and incubate at 37°C for 1-2 hours.
-
Wash the plate to remove the enzyme and inhibitor.
-
Add the anti-5hmC primary antibody and incubate at room temperature for 1 hour.
-
Wash the plate and add the secondary antibody. Incubate for 1 hour.
-
Wash the plate and add the detection reagent.
-
Measure the signal using a plate reader. A decrease in signal in the presence of this compound indicates inhibition of TET activity.
Protocol 2: Cellular HIF-1α Stabilization Assay
This protocol assesses the inhibition of EglN prolyl hydroxylases in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
This compound
-
Positive control (e.g., DMOG, a known prolyl hydroxylase inhibitor)
-
Lysis buffer
-
Anti-HIF-1α antibody
-
Loading control antibody (e.g., anti-β-actin)
-
Secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, a positive control, and a vehicle control for 4-6 hours under normoxic conditions.
-
Lyse the cells directly in the wells with lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-HIF-1α antibody and the loading control antibody.
-
Incubate with the appropriate secondary antibodies.
-
Develop the blot and quantify the band intensities. An increase in the HIF-1α signal in treated cells indicates inhibition of prolyl hydroxylases.
Signaling Pathway: HIF-1α Regulation
Caption: Regulation of HIF-1α stability by EglN/PHD and its inhibition by this compound.
Data Summary
Known On-Target Activities of this compound:
| Target Enzyme Class | Specific Enzymes | Cellular Process Affected |
| α-KG-Dependent Dioxygenases | TET1, TET2 | DNA Demethylation |
| EglN Prolyl Hydroxylases (PHDs) | HIF-1α Stability, Hypoxia Response | |
| Signaling Pathway | Wnt/β-catenin | Downregulation of Wnt3a, nuclear β-catenin |
| Cellular Process | Osteogenesis | Inhibition of osteogenic differentiation |
Disclaimer: This information is intended for research use only. The off-target profile of this compound has not been fully elucidated. Researchers should carefully design experiments with appropriate controls to validate their findings.
References
- 1. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Both Enantiomers of 2-Hydroxyglutarate Modulate the Metabolism of Cultured Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncometabolite d-2HG alters T cell metabolism to impair CD8+ T cell function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tfmb-(S)-2-HG Incubation Time
Welcome to the technical support center for Tfmb-(S)-2-HG. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the optimal use of this compound in experimental settings, with a particular focus on optimizing incubation time for maximum effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable precursor to (S)-2-hydroxyglutarate ((S)-2-HG).[1][2] Once inside the cell, esterases cleave the trifluoromethylbenzyl (Tfmb) group, releasing active (S)-2-HG. (S)-2-HG is a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases, which include the Ten-Eleven Translocation (TET) family of DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases (JHDMs).[1] By inhibiting these enzymes, (S)-2-HG leads to alterations in DNA and histone methylation patterns, subsequently affecting gene expression and cellular phenotype.[3][4][5][6][7][8][9]
Q2: What is the recommended concentration range for this compound in cell culture?
A2: The typical concentration range for this compound in cell culture is between 0.5 mM and 20 mM.[2] However, the optimal concentration is highly dependent on the cell type and the specific biological question being investigated. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time can vary significantly, from hours to several days, depending on the desired outcome. Short-term incubations (hours) may be sufficient to observe initial changes in histone methylation, while longer-term incubations (days to weeks) are often necessary to see significant changes in DNA methylation and subsequent stable phenotypic alterations. For example, a 7-day incubation with 200 μM this compound has been used to inhibit osteogenic differentiation in rat bone marrow stromal cells.
Q4: Is this compound cytotoxic?
A4: At higher concentrations (>300 μM), (S)-2-HG has been shown to induce apoptosis in CD8+ T-lymphocytes.[10] It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line and experimental duration.
Q5: Are the effects of this compound reversible?
A5: The epigenetic changes induced by 2-hydroxyglutarate are generally considered to be reversible.[11][12] Upon removal of this compound from the culture medium, cellular mechanisms will begin to restore the original methylation patterns. One study showed that chromatin remodeling induced by 2HG was reversible after a 4-day withdrawal period.[12] However, it is important to note that prolonged exposure to high levels of 2-HG may lead to some irreversible changes.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect | 1. Insufficient incubation time: Changes in DNA methylation and subsequent phenotypic effects can be slow to manifest. | 1. Extend the incubation period. Consider a time-course experiment (e.g., 24h, 48h, 72h, 7 days) to determine the optimal duration. |
| 2. Suboptimal concentration: The effective concentration can vary between cell types. | 2. Perform a dose-response experiment. Test a range of concentrations (e.g., 100 µM, 250 µM, 500 µM, 1 mM). | |
| 3. Inefficient cellular uptake or hydrolysis: The Tfmb ester may not be efficiently cleaved in your cell type. | 3. Verify uptake and conversion. If possible, measure intracellular (S)-2-HG levels using mass spectrometry. | |
| 4. Cell-type specific resistance: Some cell lines may be less sensitive to perturbations in methylation. | 4. Consider a different cell model. | |
| 5. Inactive compound: Improper storage or handling may have degraded the compound. | 5. Use a fresh aliquot of the compound. Ensure proper storage at -20°C or -80°C as recommended. | |
| High cell death/toxicity | 1. Concentration is too high. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 and use a concentration well below this value. |
| 2. Prolonged incubation at a high concentration. | 2. Reduce the incubation time or the concentration. | |
| 3. Solvent toxicity (e.g., DMSO). | 3. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%). Run a vehicle-only control. | |
| Variability between experiments | 1. Inconsistent cell passage number or confluency. | 1. Use cells within a consistent passage number range and seed them at a consistent density. |
| 2. Instability of the compound in culture medium. | 2. Replenish the medium with fresh this compound every 24-48 hours for long-term experiments. | |
| 3. Contamination of cell culture. | 3. Regularly check for microbial contamination.[14] | |
| Unexpected or off-target effects | 1. (S)-2-HG can inhibit multiple α-KG-dependent dioxygenases. | 1. Be aware of the potential for broad effects on histone and DNA methylation.[15] Use specific molecular readouts to assess the pathways of interest. |
| 2. The (R)-enantiomer of 2-HG has distinct biological effects. While you are using the (S)-enantiomer, it's important to be aware of the differences. For example, Tfmb-(R)-2-HG, but not this compound, was shown to promote leukemogenesis in certain cell models.[16] | 2. Ensure you are using the correct enantiomer for your experimental goals. |
Data Presentation
Table 1: Summary of Experimental Conditions for this compound and (S)-2-HG
| Compound | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| This compound | Rat Bone Marrow Stromal Cells | 200 µM | 7 days | Inhibition of osteogenic differentiation | |
| (S)-2-HG | CD8+ T-lymphocytes | >300 µM | Not specified | Increased apoptosis | [10] |
| (S)-2-HG | Human Mammary Epithelial Cells | 100 µM | 72 hours | Increased histone methylation | [12] |
| (S)-2-HG | 10T1/2 mesenchymal progenitors | Not specified | 10 passages | Blocked MyoD-driven differentiation | [17] |
Experimental Protocols
Protocol 1: General Procedure for Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in sterile DMSO. For example, a 100 mM stock can be prepared by dissolving 2.88 mg of this compound (MW: 288.22 g/mol ) in 100 µL of DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Treatment: Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration. Ensure the final DMSO concentration is below 0.1%. Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period. For long-term experiments (e.g., >48 hours), it is recommended to replace the medium with freshly prepared treatment or control medium every 24-48 hours.
-
Endpoint Analysis: After the incubation period, harvest the cells for downstream analysis (e.g., Western blot for histone marks, DNA methylation analysis, gene expression analysis, or phenotypic assays).
Protocol 2: Time-Course Experiment to Determine Optimal Incubation Time
-
Experimental Setup: Seed cells in multiple plates or wells to allow for harvesting at different time points.
-
Treatment: Treat the cells with the determined optimal concentration of this compound and a vehicle control.
-
Time Points: Harvest cells at various time points (e.g., 6h, 12h, 24h, 48h, 72h, 5 days, 7 days). The selection of time points should be based on the expected kinetics of the biological process being studied. Changes in histone methylation can often be detected earlier than changes in DNA methylation and stable phenotypic changes.
-
Analysis: Analyze the desired molecular or cellular endpoints at each time point. For example:
-
Histone Methylation: Western blot or mass spectrometry.
-
DNA Methylation: Bisulfite sequencing or MeDIP-qPCR.
-
Gene Expression: RT-qPCR or RNA-seq.
-
Phenotypic Changes: Relevant functional assays (e.g., differentiation markers, proliferation assays).
-
-
Data Interpretation: Plot the results over time to identify the incubation period that yields the desired effect, whether it's the initial onset, the maximum effect, or a sustained response.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound treatment.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. TFMB-(S)-2HG | 1445703-64-9 | VHC70364 | Biosynth [biosynth.com]
- 2. TFMB-(S)-2HG ≥98% (HPLC) | 1445703-64-9 [sigmaaldrich.com]
- 3. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 5. 2-Hydroxyglutarate modulates histone methylation at specific loci and alters gene expression via Rph1 inhibition | Life Science Alliance [life-science-alliance.org]
- 6. 2-Hydroxyglutarate modulates histone methylation at specific loci and alters gene expression via Rph1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]
- 10. The immunometabolite S-2-hydroxyglutarate regulates CD8+ T-lymphocyte fate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Hydroxyglutarate destabilizes chromatin regulatory landscape and lineage fidelity to promote cellular heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutant-IDH1-dependent chromatin state reprogramming, reversibility, and persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 细胞培养疑难解答_细胞生长不良_细胞结块-默克生命科学 [sigmaaldrich.cn]
- 15. embopress.org [embopress.org]
- 16. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-hydroxyglutarate inhibits MyoD-mediated differentiation by preventing H3K9 demethylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Tfmb-(S)-2-HG experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in experiments involving Tfmb-(S)-2-HG.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, membrane-permeant precursor to (S)-2-hydroxyglutarate ((S)-2-HG).[1] Its primary mechanism of action is the competitive inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases, including the Ten-Eleven Translocation (TET) family of enzymes and EglN prolyl hydroxylases.[2][3][4][5] By mimicking the endogenous oncometabolite (R)-2-hydroxyglutarate, it can interfere with metabolic and epigenetic pathways.[2][6]
Q2: What are the main applications of this compound in research?
This compound is primarily used in cancer metabolism research to study the effects of metabolic dysregulation on tumorigenesis.[2] It is a valuable tool for investigating epigenetic modifications, particularly DNA demethylation through the inhibition of TET enzymes, and for studying the regulation of hypoxia-inducible factors (HIFs).[2][4] It has shown potential in the research of acute myeloid leukemia (AML).[3][4]
Q3: What is the difference between this compound and Tfmb-(R)-2-HG?
These are two different enantiomers of the Tfmb-2-HG compound and they have distinct biological activities. While both can inhibit α-KG-dependent dioxygenases, Tfmb-(R)-2-HG is considered an oncometabolite that can promote leukemogenesis.[7] In contrast, this compound does not appear to promote cytokine-independence or block differentiation in the same manner.[7] It is crucial to use the correct enantiomer for your specific experimental goals to avoid inconsistent or misleading results.
Q4: How should I prepare and store this compound?
Proper handling and storage are critical for maintaining the stability and activity of this compound. Below is a summary of recommended practices.
| Parameter | Recommendation |
| Solvent | DMSO is the recommended solvent.[8][9] |
| Solubility | Soluble in DMSO at concentrations up to 60 mg/mL (208.17 mM).[10] |
| Stock Solution Storage | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[4][8] |
| Powder Storage | Store at -20°C for up to 3 years.[8][10] |
Q5: At what concentration should I use this compound in my cell-based assays?
The optimal concentration of this compound can vary depending on the cell type and the specific experimental endpoint. A typical concentration range used in cell culture is 0.5-20 mM.[1][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicates | - Inconsistent cell seeding or cell health.- Pipetting errors.- Edge effects in multi-well plates. | - Ensure a single-cell suspension and uniform cell density in each well.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Lower than expected inhibition of TET activity | - Suboptimal concentration of this compound.- Degradation of the compound.- Insufficient incubation time. | - Perform a dose-response curve to determine the IC50 in your cell line.- Ensure proper storage and handling of the compound. Prepare fresh stock solutions regularly.- Optimize the incubation time; longer incubation may be required for epigenetic changes to manifest. |
| Unexpected cytotoxicity | - High concentration of this compound.- Off-target effects.- Solvent (DMSO) toxicity. | - Lower the concentration of this compound.- Include appropriate controls to assess off-target effects.- Ensure the final DMSO concentration is below 0.5% in your culture medium. |
| No observable effect | - Incorrect enantiomer used (using (S) when (R) is needed for a specific phenotype).- Low cell permeability in your specific cell line.- Insensitive assay readout. | - Verify the identity and purity of your compound.- Confirm cellular uptake of the compound if possible.- Use a more sensitive and direct assay to measure the target effect (e.g., measuring 5-hmC levels). |
Experimental Workflows
A general workflow for a cell-based experiment with this compound is outlined below.
Caption: A generalized experimental workflow for cell-based assays using this compound.
Signaling Pathways
This compound primarily impacts the TET-mediated DNA demethylation pathway.
Caption: The inhibitory effect of this compound on the TET-mediated DNA demethylation pathway.
Experimental Protocols
Protocol: Measuring 5-hydroxymethylcytosine (5hmC) levels in cultured cells treated with this compound
This protocol provides a general framework for assessing the inhibitory activity of this compound on TET enzymes by quantifying global 5hmC levels.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
5hmC quantification kit (e.g., ELISA-based or LC-MS/MS)
Procedure:
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and stabilize for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
DNA Extraction:
-
After incubation, harvest the cells by trypsinization or scraping.
-
Wash the cells with PBS.
-
Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
5hmC Quantification:
-
Quantify the global 5hmC levels in the extracted DNA using a commercial kit. Follow the manufacturer's protocol carefully.
-
Commonly used methods include ELISA-based colorimetric or fluorometric assays, or for more precise quantification, LC-MS/MS analysis.
-
-
Data Analysis:
-
Normalize the 5hmC levels to the total amount of input DNA.
-
Compare the 5hmC levels in the this compound-treated samples to the vehicle control to determine the extent of inhibition.
-
Plot the results as a dose-response curve to calculate the IC50 value if desired.
-
Note: This is a generalized protocol. Optimization of cell density, treatment duration, and compound concentration may be necessary for your specific cell line and experimental conditions.
References
- 1. Protocol for elucidating metabolite binding and regulation of TET2 dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genecards.org [genecards.org]
- 4. Tet methylcytosine dioxygenase 2 - Wikipedia [en.wikipedia.org]
- 5. A Highly Sensitive and Robust Method for Genome-wide 5hmC Profiling of Rare Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. D-2-hydroxyglutarate interferes with HIF-1α stability skewing T-cell metabolism towards oxidative phosphorylation and impairing Th17 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TET2 Function in Hematopoietic Malignancies, Immune Regulation, and DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Transcriptional Factors HIF-1 and HIF-2 and Their Novel Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-2-hydroxyglutarate interferes with HIF-1α stability skewing T-cell metabolism towards oxidative phosphorylation and impairing Th17 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tfmb-(S)-2-HG Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of Tfmb-(S)-2-HG. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a cell-permeable, synthetic precursor to (S)-2-hydroxyglutarate ((S)-2-HG), also known as L-2HG.[1] Its primary mechanism involves the intracellular conversion to (S)-2-HG, which acts as a competitive antagonist of α-ketoglutarate (α-KG)-dependent dioxygenases.[2] These enzymes are crucial for various cellular processes, including epigenetic modifications and metabolic regulation.[2][3]
Q2: Which specific enzymes are inhibited by (S)-2-HG derived from this compound? A2: (S)-2-HG is reported to be a potent inhibitor of the TET family of 5-methylcytosine hydroxylases (TET1/2) and certain Jumonji C domain-containing histone demethylases (e.g., KDM7A, KDM5B).[1][4] It also inhibits EglN prolyl hydroxylases, which are involved in the regulation of hypoxia-inducible factors (HIFs).[4][5]
Q3: Is this compound expected to be broadly cytotoxic to all cell lines? A3: Not necessarily. Unlike conventional chemotherapeutic agents that directly induce apoptosis or necrosis, the effects of this compound are primarily mediated through enzymatic inhibition, leading to downstream changes in gene expression and cell metabolism.[2] Its "cytotoxicity" may manifest as cytostatic effects (inhibition of proliferation), induction of differentiation, or apoptosis, and these effects can be highly cell-type and context-dependent. For example, in contrast to its enantiomer Tfmb-(R)-2-HG, this compound did not promote leukemic transformation in TF-1 cells.[6]
Q4: What is a typical working concentration for this compound in cell culture experiments? A4: The typical concentration range for this compound in cell culture is broad, generally between 0.5 mM and 20 mM, depending on the cell line and the duration of the experiment.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Q5: How does this compound impact major signaling pathways? A5: By generating (S)-2-HG, the compound can influence several key pathways. The inhibition of TET enzymes alters DNA methylation patterns, while inhibition of histone demethylases modifies the epigenetic landscape. Both enantiomers of 2-HG have also been found to bind and inhibit ATP synthase, which can lead to the inhibition of mTOR signaling.[7] Furthermore, this compound has been reported to downregulate the expression of Wnt3a and intranuclear β-catenin.[5]
Section 2: Troubleshooting Guides
Q1: My cell viability results (e.g., from an MTT assay) are highly variable between replicates. What are the common causes? A1: High variability is a frequent issue in plate-based assays.[8]
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. When seeding, mix the cell suspension between pipetting to prevent settling. Avoid letting cells sit in the pipette for extended periods.
-
Pipetting Errors: Inconsistent volumes of cells, media, or assay reagents can cause significant errors. Use calibrated multichannel pipettes and handle them gently to avoid cell stress.[9]
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate media components and the test compound, leading to skewed results.[10] To mitigate this, fill the perimeter wells with sterile PBS or media without cells and use only the inner wells for your experiment.[10]
-
Compound Precipitation: this compound is typically dissolved in DMSO.[11] Ensure the final DMSO concentration in your culture media is consistent across all wells and is not toxic to your cells (usually <0.5%). Visually inspect for any precipitation after adding the compound to the media.
Q2: I am not observing any cytotoxic effect of this compound in my chosen cell line, even at high concentrations. Is this normal? A2: This is a plausible outcome.
-
Mechanism of Action: this compound is not a classic cytotoxic drug. Its effects are primarily metabolic and epigenetic, which may not lead to rapid cell death.[2] You might observe changes in proliferation rate over a longer time course (e.g., 72-96 hours) rather than acute cytotoxicity at 24 hours.
-
Cell Line Resistance: The cellular machinery targeted by (S)-2-HG may not be critical for survival in your specific cell line under standard culture conditions.
-
Endpoint Measurement: A viability assay like MTT measures metabolic activity, which might not be the most sensitive endpoint.[12] Consider assays that measure apoptosis (e.g., Annexin V staining, caspase activity) or cell proliferation (e.g., cell counting, BrdU incorporation) to get a more complete picture.
Q3: My negative control (vehicle-treated) cells show low viability. What could be the problem? A3:
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or stressed cells are more susceptible to any manipulation.
-
Vehicle Toxicity: If you are using DMSO as a solvent, high concentrations can be toxic. Perform a vehicle-only control curve to determine the maximum non-toxic concentration for your cell line.
-
Contamination: Check for microbial contamination in your cell cultures, which can affect cell viability.[13]
-
Assay-Specific Issues: In LDH assays, excessive pipetting during cell plating can damage cell membranes, leading to a false-positive signal.[9]
Section 3: Data Presentation
| Cell Line | Cell Type | Assay Type | Incubation Time (h) | IC50 (mM) [Hypothetical] | Notes |
| TF-1 | Erythroleukemia | MTT | 72 | > 15 | (S)-2-HG does not promote leukemic transformation in this line.[6] |
| U87-MG | Glioblastoma | MTT | 72 | 8.5 | Glioma cells with IDH mutations are known to produce 2-HG.[14] |
| HEK293 | Embryonic Kidney | LDH Release | 48 | > 20 | Often used as a non-cancer control line.[15] |
| rBMSCs | Rat Bone Marrow Stromal Cells | Alizarin Red | 168 (7 days) | N/A | Inhibits osteogenic differentiation at 200 µM.[5] |
Section 4: Key Experimental Protocols
Protocol: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which reflects their viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised membrane integrity.[12]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up three additional control wells for each condition: a "no-cell" background control, an "untreated" control for spontaneous LDH release, and a "maximum LDH release" control (treat with a lysis buffer 45 minutes before the end of the experiment).
-
Sample Collection: At the end of the incubation period, carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a catalyst and dye solution).[16] Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).
-
Analysis: After subtracting the background, calculate the percentage of cytotoxicity using the formula: (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.
Protocol: Apoptosis Assessment by Annexin V/PI Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[17]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE. Combine all cells, centrifuge, and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Section 5: Mandatory Visualizations
Caption: A standard workflow for assessing compound cytotoxicity in vitro.
Caption: A decision tree for troubleshooting cytotoxicity assay results.
Caption: Simplified signaling pathway of this compound action.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. TFMB-(S)-2HG | 1445703-64-9 | VHC70364 | Biosynth [biosynth.com]
- 3. Buy Tfmb-(R)-2-HG | >98% [smolecule.com]
- 4. This compound | DNA Methyltransferase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. TFMB-(S)-2HG ≥98% (HPLC) | 1445703-64-9 [sigmaaldrich.com]
- 12. Cytotoxicity of S-conjugates of the sevoflurane degradation product fluoromethyl-2,2-difluoro-1-(trifluoromethyl) vinyl ether (Compound A) in a human proximal tubular cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lactate Dehydrogenase (LDH) Activity Assay Kit - Elabscience® [elabscience.com]
- 17. Novel mechanism of napabucasin, a naturally derived furanonaphthoquinone: apoptosis and autophagy induction in lung cancer cells through direct targeting on Akt/mTOR proteins - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in Tfmb-(S)-2-HG cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Tfmb-(S)-2-HG cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in cells?
A1: this compound is a cell-permeable precursor to (S)-2-hydroxyglutarate ((S)-2-HG). Once inside the cell, esterases cleave the trifluoromethylbenzyl (Tfmb) group, releasing (S)-2-HG. (S)-2-HG is a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases, which are a broad family of enzymes that play critical roles in various cellular processes, including epigenetic regulation.
Q2: What are the primary cellular targets of (S)-2-HG?
A2: The primary cellular targets of (S)-2-HG are α-KG-dependent dioxygenases. Key enzyme families inhibited by (S)-2-HG include:
-
Ten-Eleven Translocation (TET) enzymes (TET1, TET2, TET3): These enzymes are involved in DNA demethylation by oxidizing 5-methylcytosine (5mC). Inhibition by (S)-2-HG leads to a decrease in 5-hydroxymethylcytosine (5hmC) and an accumulation of 5mC, resulting in DNA hypermethylation.[1][2][3]
-
Jumonji C (JmjC) domain-containing histone demethylases (KDMs): These enzymes remove methyl groups from histone proteins, thereby regulating gene expression. (S)-2-HG is reported to be a potent inhibitor of several KDM subfamilies, such as KDM5 (JARID1), leading to histone hypermethylation.[4][5][6]
Q3: What is a typical concentration range for this compound in cell-based assays?
A3: The typical concentration of this compound used in cell culture ranges from 0.5 mM to 20 mM.[7][8] The optimal concentration is cell-line dependent and should be determined empirically. It is recommended to perform a dose-response curve to identify the optimal concentration that elicits the desired biological effect without causing significant cytotoxicity.
Q4: How long should I incubate my cells with this compound?
A4: Incubation times can vary from a few hours to several days (e.g., 24 to 72 hours), depending on the specific cell type and the endpoint being measured.[9][10] For epigenetic modifications, which can be slow to accumulate, longer incubation times may be necessary. It is advisable to perform a time-course experiment to determine the optimal incubation period.
Q5: How can I measure the intracellular accumulation of (S)-2-HG?
A5: The most common and accurate method for quantifying intracellular (S)-2-HG is liquid chromatography-mass spectrometry (LC-MS).[10] This technique can distinguish between the (S) and (R) enantiomers of 2-HG. Chiral derivatization or a chiral chromatography column is often required for enantiomeric separation.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and consider using an automated cell counter for accuracy.[11] |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[9] | |
| Inconsistent incubation times. | Stagger the addition of reagents and the stopping of the reaction to ensure consistent incubation times for all wells. | |
| Pipetting errors. | Use calibrated pipettes and practice proper pipetting techniques. For high-throughput assays, consider using automated liquid handlers. | |
| Low or No Signal | Insufficient concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell line.[12] |
| Short incubation time. | Increase the incubation time to allow for sufficient accumulation of (S)-2-HG and downstream effects.[10] | |
| Low expression of the target enzyme in the chosen cell line. | Confirm the expression of the target α-KG-dependent dioxygenase (e.g., KDM5B, TET2) in your cell line using qPCR or Western blotting. | |
| Suboptimal assay conditions (e.g., temperature, buffer pH). | Ensure that the assay is performed under the recommended conditions for the specific detection reagents being used.[13] | |
| High Background Signal | Autofluorescence from cell culture media or compounds. | Use phenol red-free media for fluorescence-based assays. Test for compound autofluorescence by measuring the signal of the compound in media without cells.[9] |
| Non-specific antibody binding in immunoassays. | Optimize antibody concentrations and include appropriate blocking steps. Use a validated antibody specific for the modification of interest. | |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination, as it can affect cellular metabolism and assay readouts.[14] | |
| Cell Toxicity/Death | This compound concentration is too high. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line and use a concentration below this threshold.[15][16] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is not toxic to the cells (typically <0.5% for DMSO). Include a vehicle control in your experiments. | |
| Poor cell health prior to the experiment. | Ensure cells are in the logarithmic growth phase and have high viability before starting the assay.[14] |
Quantitative Data for Assay Performance
Table 1: Typical Performance Metrics for a Homogeneous Time-Resolved Fluorescence (HTRF) Histone Demethylase Assay
| Parameter | Typical Value | Interpretation |
| Z'-factor | ≥ 0.5 | An excellent assay with a large separation between positive and negative controls.[7][17] |
| Signal-to-Background (S/B) Ratio | > 2 | A clear distinction between the signal and the background noise.[18] |
| Coefficient of Variation (CV%) | < 15% | Good precision and reproducibility of the assay.[18] |
Table 2: Typical Performance Metrics for an LC-MS Based (S)-2-HG Quantification Assay
| Parameter | Typical Value | Reference |
| Intra-day Precision (CV%) | ≤ 8.0% | [17] |
| Inter-day Precision (CV%) | ≤ 6.3% | [17] |
| Accuracy (Relative Error %) | ≤ 2.7% | [17] |
| Linear Range | 0.8 - 104 nmol/mL | [17] |
| Correlation Coefficient (r²) | ≥ 0.995 | [17] |
Experimental Protocols
Protocol 1: Cell-Based Assay for Measuring Inhibition of KDM5B Histone Demethylase Activity
This protocol describes a general procedure for treating cells with this compound and subsequently measuring the activity of the histone demethylase KDM5B using a fluorescence-based assay kit.
Materials:
-
Cell line with detectable KDM5B expression (e.g., MCF-7, U2OS)
-
This compound
-
Complete cell culture medium
-
96-well black, clear-bottom tissue culture plates
-
KDM5/JARID Activity Quantification Assay Kit (Fluorometric) (e.g., Abcam ab113464)
-
Phosphate-buffered saline (PBS)
-
DMSO (vehicle control)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 0.5, 1, 5, 10, 20 mM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate for 24-72 hours at 37°C and 5% CO₂.
-
-
Nuclear Extract Preparation:
-
Wash the cells twice with ice-cold PBS.
-
Prepare nuclear extracts according to the protocol provided with the KDM5/JARID Activity Quantification Assay Kit. This typically involves cell lysis and separation of the nuclear fraction.
-
Determine the protein concentration of the nuclear extracts.
-
-
Histone Demethylase Assay:
-
Follow the instructions provided with the KDM5/JARID Activity Quantification Assay Kit.[19] This generally involves:
-
Adding equal amounts of nuclear extract to the assay wells.
-
Adding the assay buffer and substrate.
-
Incubating to allow the enzymatic reaction to occur.
-
Adding the detection antibody and developer.
-
Measuring the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence signal to the protein concentration of the nuclear extracts.
-
Plot the normalized fluorescence (representing KDM5B activity) against the concentration of this compound to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway of (S)-2-HG
Caption: Signaling pathway of this compound in a cell.
Experimental Workflow for a this compound Cell-Based Assay
References
- 1. m.youtube.com [m.youtube.com]
- 2. chegg.com [chegg.com]
- 3. Analysis of TET expression/activity and 5mC oxidation during normal and malignant germ cell development. | Sigma-Aldrich [sigmaaldrich.com]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. lornajane.net [lornajane.net]
- 9. Both Enantiomers of 2-Hydroxyglutarate Modulate the Metabolism of Cultured Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Short Post-Reattachment Ultrasensitive Window of Time in Human Cancer Cells as Therapeutic Target of Prolonged Low-Dose Administration of Specific Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-cell profiling of D-2-hydroxyglutarate using surface-immobilized resazurin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 18. researchgate.net [researchgate.net]
- 19. abcam.com [abcam.com]
Tfmb-(S)-2-HG degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the best practices for the degradation and storage of Tfmb-(S)-2-HG, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A: this compound is the trifluoromethylbenzyl ester of (S)-2-hydroxyglutarate ((S)-2-HG). It is a cell-permeable precursor of (S)-2-HG, which allows for the study of the enantiomer-specific effects of 2-hydroxyglutarate in cellular systems.[1] Its primary application is in cancer research, particularly in studying enzymes like TET2 and EglN prolyl hydroxylases, and it has shown potential for research in acute myeloid leukemia (AML).[2][3]
Q2: How should solid this compound be stored?
A: Solid this compound should be stored at -20°C.[4] One supplier suggests that the powder is stable for up to 3 years at this temperature.
Q3: What is the recommended solvent for this compound and how should stock solutions be stored?
A: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][3] For stock solutions, storage at -80°C is recommended for up to one year, while storage at -20°C is suitable for up to one month.[2] To ensure experimental reproducibility, it is best to prepare fresh working solutions for in vivo experiments on the day of use.[2]
Q4: What should I do if the compound precipitates out of solution?
A: If precipitation or phase separation occurs during the preparation of your solution, gentle heating and/or sonication can be used to aid in dissolution.[2]
Q5: Is this compound considered a hazardous substance?
A: Based on available safety information, this compound is classified under Storage Class 13 - Non-Combustible Solids.[4] However, as with any chemical, it is important to handle it with appropriate laboratory safety precautions, including wearing personal protective equipment.
Storage and Stability Data
For optimal experimental outcomes, adherence to recommended storage conditions is critical. The following table summarizes the stability of this compound in different forms and at various temperatures.
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| Stock Solution (in DMSO) | -80°C | Up to 1 year[3] (or 6 months[2]) |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[2] |
| Working Solution (in vivo) | N/A | Prepare fresh daily[2] |
Troubleshooting Guides
Issue 1: Inconsistent or No Cellular Effect Observed
-
Possible Cause 1: Compound Degradation. Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C) can lead to the degradation of this compound.
-
Solution: Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Insufficient Cellular Uptake. While designed to be cell-permeable, uptake efficiency can vary between cell lines.
-
Solution: Increase the concentration of this compound in your experiment. Typical concentrations used in cell culture range from 0.5-20 mM.[1] Also, ensure the health and viability of your cells.
-
-
Possible Cause 3: Low Target Expression. The cellular targets of (S)-2-HG, such as TET enzymes, may be expressed at low levels in your cell line.
-
Solution: Confirm the expression of your target protein (e.g., TET2) in your experimental system using techniques like Western blotting or qPCR.
-
Issue 2: High Background or Off-Target Effects
-
Possible Cause 1: High Compound Concentration. Excessive concentrations of this compound may lead to non-specific effects.
-
Solution: Perform a dose-response experiment to determine the optimal concentration that elicits the desired effect without causing significant toxicity or off-target effects.
-
-
Possible Cause 2: Solvent Effects. The vehicle, typically DMSO, can have its own effects on cells, especially at higher concentrations.
-
Solution: Ensure that the final concentration of DMSO in your cell culture medium is consistent across all treatments and is at a non-toxic level (typically below 0.5%). Include a vehicle-only control in your experiments.
-
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
This protocol provides a general framework for assessing the stability of this compound in your experimental buffer over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Standards: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM). Create a series of calibration standards by diluting the stock solution in your experimental buffer.
-
Incubation: Dilute the this compound stock solution in your experimental buffer to the final working concentration. Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the incubated solution. Immediately quench any potential degradation by mixing with a cold organic solvent (e.g., acetonitrile) and store at -80°C until analysis.
-
HPLC Analysis:
-
Use a suitable C18 reverse-phase HPLC column.
-
Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength (determined by a UV scan of the compound).
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the percentage of remaining this compound against time to determine its stability under your experimental conditions.
Visualizations
Caption: Proposed intracellular degradation of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Decision tree for optimal storage of this compound.
References
Technical Support Center: Overcoming Resistance to Tfmb-(S)-2-HG in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tfmb-(S)-2-HG. The content is designed to address specific experimental issues related to observing or suspecting resistance to this oncometabolite mimic in cancer cell models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable ester precursor of (S)-2-hydroxyglutarate ((S)-2-HG), which is the 'S' enantiomer of the oncometabolite 2-hydroxyglutarate (2-HG).[1] Once inside the cell, esterases cleave the trifluoromethylbenzyl (Tfmb) group, releasing (S)-2-HG. (S)-2-HG is structurally similar to the endogenous metabolite α-ketoglutarate (α-KG) and acts as a competitive antagonist for α-KG-dependent dioxygenases.[2][3] This inhibition leads to significant downstream effects, most notably:
-
Epigenetic Reprogramming: Inhibition of histone demethylases (KDMs) and Ten-Eleven Translocation (TET) DNA hydroxylases, leading to histone and DNA hypermethylation.[4][5][6]
-
Metabolic Rewiring: Alteration of cellular metabolism and response to hypoxia through inhibition of enzymes like EglN prolyl hydroxylases.[6]
The primary goal of using this compound is to mimic the cellular state of cancers with mutations in the isocitrate dehydrogenase (IDH) gene, which naturally produce high levels of the 'R' enantiomer, (R)-2-HG.[2][7]
Q2: My cells are showing a diminished response to this compound over time. What are the potential mechanisms of resistance?
While direct, acquired resistance to exogenous (S)-2-HG is not extensively documented, several plausible biological mechanisms could lead to a reduced cellular response:
-
Upregulation of L-2-HG Degradation: The primary mechanism for clearing L-2-HG (the active form of your compound) is its oxidation back to α-KG by the mitochondrial enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH).[6][8] Cells may adapt to high levels of (S)-2-HG by increasing the expression or activity of L2HGDH, effectively neutralizing the compound.[6][8]
-
Metabolic Reprogramming/Bypass: Cancer cells are known for their metabolic plasticity.[9][10] They may adapt to the metabolic stress and epigenetic changes induced by (S)-2-HG by upregulating alternative pathways to produce necessary metabolites or by altering their dependence on α-KG-dependent reactions.
-
Altered Compound Transport: Although less common for small molecules, cells could potentially develop resistance by downregulating the uptake of this compound or upregulating efflux pumps that can remove the compound or its active form from the cell.
-
Selection of Pre-existing Resistant Clones: A heterogeneous cancer cell population may contain clones with inherent insensitivity to 2-HG's effects. Continuous treatment may select for the outgrowth of these resistant cells.
Q3: What is a typical working concentration for this compound in cell culture?
The effective concentration can vary significantly depending on the cell line and the biological endpoint being measured. Published studies and supplier information suggest a broad range. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Problem 1: Decreased or No Observable Phenotypic Change (e.g., differentiation block, reduced proliferation) After this compound Treatment.
| Possible Cause | Suggested Solution |
| Sub-optimal Compound Concentration | Perform a dose-response experiment. Typical concentrations used in culture range from 0.5 mM to 20 mM.[1] |
| Compound Degradation | Ensure proper storage of this compound stock solution (typically -20°C or -80°C).[1][11] Prepare fresh dilutions in media for each experiment. |
| Development of Cellular Resistance | See Problem 2 for a detailed troubleshooting workflow to investigate resistance mechanisms. |
| Incorrect Cell Seeding Density | Cell density can affect metabolic state and response to treatment. Optimize seeding density and ensure consistency across experiments. |
| Cell Line Insensitivity | The cell line may lack the necessary downstream pathways for (S)-2-HG to exert its effects or may have intrinsically high L2HGDH activity. Consider using a different, more sensitive cell line as a positive control. |
Problem 2: Suspected Acquired Resistance to this compound.
If you observe that cells initially respond to this compound but the effect wanes over subsequent passages or requires increasingly higher concentrations, follow this workflow to investigate potential resistance.
Diagram: Workflow for Investigating this compound Resistance
Caption: Troubleshooting workflow for confirming and investigating resistance to this compound.
Quantitative Data Summary
Table 1: Potency of 2-Hydroxyglutarate Enantiomers on α-KG-Dependent Dioxygenases
| Enzyme Target | 2-HG Enantiomer | Reported IC50 | Notes |
| JMJD2C (Histone Demethylase) | D-2-HG | ~79 µM | (S)-2-HG is generally a more potent inhibitor of these enzymes than (R/D)-2-HG. |
| HIF Prolyl Hydroxylase (EGLN) | D-2-HG | >1,500 µM | 2-HG is a relatively weak inhibitor of HIF hydroxylases compared to histone demethylases. |
| TET2 (DNA Hydroxylase) | (S)-2-HG | Potent Inhibitor | This compound is described as a potent TET2 inhibitor.[6] Specific IC50 values vary by assay. |
Data compiled from multiple sources indicating relative potencies. Absolute IC50 values can vary based on experimental conditions.[6]
Table 2: Experimental Concentrations of this compound
| Application | Cell Type | Concentration Range | Reference |
| General Cell Culture | Various | 0.5 mM - 20 mM | [1] |
| Inhibition of Osteogenic Differentiation | Rat Bone Marrow Stromal Cells | 200 µM | [6] |
| Promotion of Leukemic Transformation (Tfmb-(R)-2-HG) | TF-1 Cells | 250 µM - 500 µM | [12] |
Note: The study on leukemic transformation used the (R) enantiomer, but the concentrations are informative for the general use of Tfmb-2-HG compounds.
Key Experimental Protocols
Protocol 1: Measurement of Intracellular (S)-2-HG by LC-MS/MS
This protocol provides a general workflow for quantifying intracellular 2-HG levels, which is critical for confirming compound uptake and investigating clearance-based resistance mechanisms.
-
Cell Culture and Treatment: Plate cells at a desired density and treat with this compound for the desired time. Include parental (sensitive) and suspected resistant cells.
-
Cell Harvesting:
-
Aspirate culture medium.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each plate/well.
-
Scrape cells and transfer the cell suspension to a microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the tubes vigorously.
-
Centrifuge at max speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant (containing metabolites) to a new tube.
-
Dry the supernatant using a vacuum centrifuge.
-
-
Sample Analysis:
-
Reconstitute the dried metabolite pellet in a suitable solvent for LC-MS analysis (e.g., 70:30 water:methanol).[12]
-
Analyze using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Chiral chromatography or derivatization (e.g., with DATAN) is required to distinguish between D- and L-2-HG enantiomers.[12][13]
-
Quantify against a standard curve generated with known concentrations of (S)-2-HG.
-
Protocol 2: Analysis of Global Histone H3 Methylation
This protocol outlines the key steps for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) to assess changes in histone methylation patterns, a primary downstream effect of 2-HG.
-
Cell Cross-linking:
-
Treat sensitive and resistant cells with or without this compound.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to release nuclei.
-
Isolate nuclei and lyse them to release chromatin.
-
Shear the chromatin into fragments of 200-600 bp using sonication. Verify fragment size on an agarose gel.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific to the histone mark of interest (e.g., H3K4me3, H3K9me3, H3K27me3).
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing (e.g., on an Illumina platform).
-
Analyze the sequencing data to identify regions of the genome enriched for the specific histone mark. Compare results between sensitive and resistant cells.
-
Protocol 3: Cell Viability MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is ideal for generating dose-response curves.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48-72 hours) at 37°C.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[7]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium.
-
Add 150 µL of an MTT solvent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[14]
-
-
Absorbance Reading:
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.[7]
-
Signaling Pathways and Logical Relationships
Diagram: Mechanism of Action and Potential Resistance to this compound
Caption: this compound enters the cell, is converted to (S)-2-HG, and inhibits dioxygenases. Resistance can arise via upregulation of the L2HGDH enzyme, which degrades (S)-2-HG.
References
- 1. l-2-Hydroxyglutarate remodeling of the epigenome and epitranscriptome creates a metabolic vulnerability in kidney cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatin Immunoprecipitation Sequencing (ChIP-seq) [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. A simple method for estimating global DNA methylation using bisulfite PCR of repetitive DNA elements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Another small molecule in the oncometabolite mix: L-2-Hydroxyglutarate in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
- 13. biorxiv.org [biorxiv.org]
- 14. MTT assay protocol | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to TET Inhibitors: Tfmb-(S)-2-HG, Bobcat339, and TETi76
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ten-eleven translocation (TET) enzyme inhibitor Tfmb-(S)-2-HG with other known inhibitors, Bobcat339 and TETi76. The information presented herein is supported by experimental data to facilitate an objective evaluation for research and drug development purposes.
Introduction to TET Enzymes and Their Inhibition
Ten-eleven translocation (TET) enzymes (TET1, TET2, and TET3) are critical regulators of DNA methylation, playing a key role in epigenetic modulation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further oxidized forms. Dysregulation of TET enzyme activity is implicated in various diseases, including cancer, making them a compelling target for therapeutic intervention. This guide focuses on a comparative analysis of three small molecule inhibitors of TET enzymes.
Quantitative Comparison of TET Inhibitor Performance
The following table summarizes the in vitro inhibitory activity of this compound (via its active form, (S)-2-hydroxyglutarate), Bobcat339, and TETi76 against TET1, TET2, and TET3 enzymes.
| Inhibitor | Target | IC50 Value | Key Findings & Cellular Effects |
| This compound (active form: (S)-2-Hydroxyglutarate) | TET1 TET2 TET3 | ~800 µM[1] 13-15 µM[1] ~100 µM[1] | A membrane-permeant precursor to (S)-2-hydroxyglutarate ((S)-2-HG), a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, including TET enzymes.[2] (S)-2-HG is reported to be a more potent inhibitor of TET2 than its enantiomer, (R)-2-HG.[3] In cellular assays, this compound has been shown to inhibit osteogenic differentiation and downregulate the Wnt/β-catenin signaling pathway.[4] |
| Bobcat339 | TET1 TET2 | 33 µM[5] 73 µM[5] | A cytosine-based inhibitor that has been shown to reduce global 5hmC levels in neuronal cells.[5] Important Note: A recent study has indicated that the inhibitory activity of Bobcat339 is largely dependent on the presence of contaminating Copper(II) ions, with the purified compound showing minimal activity on its own.[6] |
| TETi76 | TET1 TET2 TET3 | 1.5 µM 9.4 µM 8.8 µM | An orally active inhibitor that competitively binds to the active site of TET enzymes. It has been shown to reduce intracellular 5hmC levels in a dose-dependent manner in various leukemia cell lines and restricts the clonal growth of TET2-mutant cells in vitro and in vivo. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the comparison.
In Vitro TET Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant TET proteins.
1. Reagents and Materials:
-
Recombinant human TET1, TET2, or TET3 catalytic domain
-
Methylated DNA substrate (e.g., a biotinylated oligonucleotide containing 5mC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 2 mM Ascorbic Acid, 1 mM α-ketoglutarate, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O)
-
Test compounds (this compound, Bobcat339, TETi76) dissolved in a suitable solvent (e.g., DMSO)
-
Detection antibody specific for 5-hydroxymethylcytosine (5hmC)
-
Secondary antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB for HRP)
-
Microplate reader
2. Procedure:
-
Coat a microplate with the methylated DNA substrate.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the recombinant TET enzyme and the test compound dilutions to the wells of the microplate.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow the enzymatic reaction to proceed.
-
Wash the plate to remove unbound reagents.
-
Add the primary antibody against 5hmC and incubate to allow binding to the product of the TET reaction.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After incubation and washing, add the HRP substrate and measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular 5hmC Quantification Assay
This assay is used to determine the effect of TET inhibitors on global 5hmC levels in cells.
1. Reagents and Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
Test compounds
-
DNA extraction kit
-
ELISA-based 5hmC quantification kit or dot blot apparatus and antibodies
2. Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).
-
Harvest the cells and extract genomic DNA using a commercial kit.
-
Quantify the global 5hmC levels in the extracted DNA. This can be done using an ELISA-based kit where DNA is bound to a plate and 5hmC is detected with a specific antibody, or by dot blotting the DNA onto a membrane followed by immunodetection with a 5hmC antibody.
-
Normalize the 5hmC signal to the total amount of DNA.
-
Compare the 5hmC levels in treated cells to untreated controls to determine the effect of the inhibitors.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to visualize key biological and experimental processes.
References
- 1. Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Hydroxyglutarate destabilizes chromatin regulatory landscape and lineage fidelity to promote cellular heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide: Chemical Inhibition with Tfmb-(S)-2-HG versus Genetic Knockdown of TET2
For researchers in epigenetics, cancer biology, and drug development, modulating the activity of the Ten-Eleven Translocation 2 (TET2) enzyme is a critical experimental approach. TET2 is a key dioxygenase that catalyzes the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), an essential step in active DNA demethylation.[1][2][3] Dysregulation of TET2 function is frequently implicated in various myeloid malignancies.[2]
This guide provides an objective comparison between two common methods for inhibiting TET2 function: the use of the chemical inhibitor Tfmb-(S)-2-HG and the application of genetic knockdown techniques. We will explore their mechanisms of action, present comparative experimental data, and provide detailed protocols to assist researchers in selecting the most appropriate method for their experimental goals.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between this compound and genetic knockdown lies in how they achieve the inhibition of TET2 activity.
This compound: Competitive Antagonism
This compound is a membrane-permeable small molecule that serves as a precursor to (S)-2-hydroxyglutarate ((S)-2-HG).[4] Once inside the cell, esterases cleave the trifluoromethylbenzyl (TFMB) group, releasing (S)-2-HG. (S)-2-HG is a structural analog of α-ketoglutarate (α-KG), a crucial cofactor for all α-KG-dependent dioxygenases, including the TET family of enzymes. By mimicking α-KG, (S)-2-HG acts as a competitive inhibitor, binding to the active site of TET enzymes and preventing them from catalyzing the oxidation of 5mC.[5] It is important to note that because of this mechanism, this compound is a potent inhibitor of TET2, but can also affect other TET family members (TET1, TET3) and other α-KG-dependent dioxygenases, such as the EglN prolyl hydroxylases.[6][7][8][9][10]
Genetic Knockdown of TET2: Reducing the Source
Genetic knockdown strategies, such as those employing small interfering RNA (siRNA), short hairpin RNA (shRNA), or CRISPR-Cas9 systems, aim to reduce or completely eliminate the expression of the TET2 gene. This is achieved by targeting the TET2 mRNA for degradation (siRNA/shRNA) or by introducing mutations into the genomic DNA that prevent transcription or lead to a non-functional protein (CRISPR). The result is a depleted cellular pool of the TET2 enzyme. Consequently, the overall capacity of the cell to convert 5mC to 5hmC is diminished.[11][12][13] While this approach is highly specific to TET2, potential compensation from other TET family members (TET1 and TET3) should be considered.[14]
Data Presentation: A Quantitative Comparison
The choice between a chemical inhibitor and a genetic tool often depends on the specific experimental question, desired timeline, and acceptable off-target profile. The following tables summarize key features and reported experimental outcomes.
Table 1: Comparison of Key Features
| Feature | This compound | Genetic Knockdown (siRNA/shRNA) |
| Target(s) | Pan-TET inhibitor; also inhibits other α-KG-dependent dioxygenases (e.g., EglN prolyl hydroxylases).[4][6][7] | Specific to TET2.[11][12] May have off-target effects depending on sequence. Potential for compensation by TET1/TET3.[14] |
| Mechanism | Competitive inhibition of the enzyme's active site.[5] | Reduction of total enzyme level via mRNA degradation.[11] |
| Reversibility | Reversible upon washout of the compound.[15][16] | Long-lasting or permanent (in the case of stable shRNA or CRISPR knockout). |
| Speed of Onset | Rapid, dependent on cell uptake and conversion to (S)-2-HG. | Slower, dependent on mRNA and protein turnover rates (typically 24-72 hours).[14] |
| Control | Dose-dependent control over the level of inhibition.[16] | Level of knockdown can be titrated but is less precise. |
| Typical Use | Acute studies, mimicking oncometabolite effects, studying enzymatic function.[4][16] | Chronic loss-of-function studies, target validation, studying the specific role of TET2 protein.[17][18] |
Table 2: Comparative Effects on Cellular Phenotypes
| Parameter | Effect of this compound | Effect of TET2 Knockdown | Cell Type / Model |
| Global 5hmC Levels | Decrease[19] | Decrease[11][13] | Colorectal Cancer Cells, K562 cells, Keratinocytes |
| Cell Viability / Proliferation | Can promote proliferation under cytokine deprivation.[15] | Increased viability and proliferation.[11][13][20] | Hematopoietic cells, K562 cells, Keratinocytes |
| Apoptosis | Induces apoptosis in slow-cycling cancer cells.[19] | Decreased apoptosis.[11][13][20] | Colorectal Cancer Cells, K562 cells |
| Cell Cycle | Not explicitly detailed in provided search results. | Decreased proportion of cells in G0/G1; increased in S and G2/M.[11][13] | Keratinocytes, K562 cells |
| Myogenic Differentiation | Not explicitly detailed in provided search results. | Abrogated/inhibited myogenic differentiation.[12] | C2C12 myoblasts, Chicken myoblasts |
| Osteogenic Differentiation | Inhibits osteogenic differentiation.[6] | Not explicitly detailed in provided search results. | Rat Bone Marrow Stromal Cells (rBMSCs) |
| Gene Expression | Downregulates Wnt3a, β-catenin, and osteogenic markers (Runx2, Osterix).[6] | Downregulates muscle-specific genes (Myogenin, Myf6).[21] Decreases inflammatory cytokines.[11] | rBMSCs, C2C12 cells, Keratinocytes |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for applying this compound and for performing TET2 knockdown.
Protocol 1: Cell Treatment with this compound
This protocol outlines a general procedure for treating cultured cells with this compound.
-
Reagent Preparation:
-
Determining Working Concentration:
-
Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint. A typical range reported in the literature is 250 µM to 20 mM, though this can be highly cell-type dependent.[4][16]
-
Include a vehicle control (DMSO) at the same final concentration as the highest dose of this compound.
-
-
Cell Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere and resume logarithmic growth (typically 24 hours).
-
Prepare fresh culture medium containing the desired final concentration of this compound and a vehicle control medium.
-
Aspirate the old medium from the cells and replace it with the treatment or vehicle medium.
-
Incubate the cells for the desired duration (e.g., 24, 48, 72 hours, or longer depending on the experiment).[6][22]
-
-
Downstream Analysis:
-
Following incubation, harvest the cells for analysis (e.g., DNA/RNA/protein extraction, cell viability assays, flow cytometry).
-
Protocol 2: TET2 Knockdown using siRNA
This protocol describes a transient knockdown of TET2 using siRNA.
-
siRNA Selection and Preparation:
-
Design or purchase at least two to three different validated siRNAs targeting human or mouse TET2. A non-targeting scrambled siRNA should be used as a negative control.
-
Resuspend lyophilized siRNAs in nuclease-free water or buffer to a stock concentration of 20-100 µM.
-
-
Cell Seeding:
-
The day before transfection, seed cells in antibiotic-free medium so they reach 50-70% confluency at the time of transfection. Cell density is critical for high transfection efficiency.
-
-
Transfection:
-
For each well to be transfected, prepare two tubes:
-
Tube A: Dilute the siRNA (e.g., to a final concentration of 20-50 nM) in serum-free medium (e.g., Opti-MEM).
-
Tube B: Dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 5-20 minutes to allow complexes to form.
-
Add the siRNA-lipid complex mixture dropwise to the cells.
-
Incubate the cells for 24 to 72 hours.
-
-
Validation of Knockdown:
-
After incubation, harvest a subset of the cells to validate knockdown efficiency.
-
qPCR: Extract total RNA, perform reverse transcription, and use qPCR with TET2-specific primers to quantify the reduction in mRNA levels compared to the scrambled siRNA control.[11]
-
Western Blot: Extract total protein and perform a Western blot using a TET2-specific antibody to confirm a reduction in protein levels.[11]
-
-
Functional Assays:
-
Once knockdown is confirmed, the remaining cells can be used for functional experiments.
-
Conclusion and Recommendations
Both this compound and genetic knockdown are powerful tools for investigating TET2 function, each with distinct advantages and limitations.
-
Choose this compound for experiments where:
-
A rapid and reversible inhibition is required.
-
The goal is to study the acute effects of enzymatic inhibition.
-
You wish to mimic the effects of the oncometabolite (S)-2-HG.
-
A broad inhibition of TET family enzymes and other dioxygenases is acceptable or desired.
-
-
Choose Genetic Knockdown for experiments where:
-
High specificity for TET2 is paramount.
-
The long-term consequences of TET2 loss are being investigated.
-
A stable, heritable loss of function is needed for chronic studies or in vivo models.
-
References
- 1. What are TET2 antagonists and how do they work? [synapse.patsnap.com]
- 2. Tet methylcytosine dioxygenase 2 - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. TFMB-(S)-2HG ≥98% (HPLC) | 1445703-64-9 [sigmaaldrich.cn]
- 5. TFMB-(S)-2HG | 1445703-64-9 | VHC70364 | Biosynth [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. glpbio.com [glpbio.com]
- 9. targetmol.cn [targetmol.cn]
- 10. This compound | DNA Methyltransferase | TargetMol [targetmol.com]
- 11. TET2 is involved in DNA hydroxymethylation, cell proliferation and inflammatory response in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Knockdown of Tet2 Inhibits the Myogenic Differentiation of Chicken Myoblasts Induced by Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Buy Tfmb-(R)-2-HG | >98% [smolecule.com]
- 16. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Restoration of TET2 Function Blocks Aberrant Self-Renewal and Leukemia Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diposit.ub.edu [diposit.ub.edu]
- 19. TET2 controls chemoresistant slow-cycling cancer cell survival and tumor recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Tfmb-(S)-2-HG Effects with Metabolomics Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects of Tfmb-(S)-2-HG, a cell-permeable precursor of the oncometabolite (S)-2-hydroxyglutarate ((S)-2-HG), with its enantiomer (R)-2-HG, delivered by Tfmb-(R)-2-HG. The information presented is based on experimental data from peer-reviewed studies and is intended to assist researchers in designing experiments and interpreting metabolomics data.
(S)-2-HG and its enantiomer (R)-2-HG are known inhibitors of α-ketoglutarate (α-KG)-dependent dioxygenases, enzymes that play critical roles in epigenetic regulation and metabolic control. While both enantiomers target these enzymes, they exhibit distinct potencies and downstream cellular effects. This guide focuses on these differences to provide a clear understanding of their specific impacts.
Comparative Analysis of (S)-2-HG and (R)-2-HG
The primary mechanism of action for both (S)-2-HG and (R)-2-HG is the competitive inhibition of α-KG-dependent dioxygenases. However, their inhibitory potency against specific enzymes varies significantly.[1]
Table 1: Comparative Inhibitory Potency (IC50) of (S)-2-HG and (R)-2-HG on α-KG-Dependent Dioxygenases
| Enzyme Family | Target Enzyme | (S)-2-HG IC50 (µM) | (R)-2-HG IC50 (µM) | Predominantly More Potent Enantiomer |
| Histone Demethylases | JMJD2A | ~250 | ~250 | Equal |
| JMJD2C | ~500 | ~500 | Equal | |
| JHDM1A/FBXL11 | ~100 | >5000 | (S)-2-HG | |
| DNA Demethylases | TET1/2 | Potent Inhibition (IC50 in low µM) | Weaker Inhibition | (S)-2-HG[2] |
| HIF Prolyl Hydroxylases | PHD2/EGLN1 | ~500 | >10000 | (S)-2-HG |
| Other | FIH | ~250 | >5000 | (S)-2-HG |
| BBOX1 | ~25 | >5000 | (S)-2-HG | |
| ABH2 | >1000 | >5000 | - |
Data summarized from a study by Chowdhury et al. (2011).[1] IC50 values are approximate and depend on the specific assay conditions.
As the table illustrates, (S)-2-HG is a more potent inhibitor of several key α-KG-dependent dioxygenases compared to (R)-2-HG, with the notable exception of the JMJD2 family of histone demethylases where their potency is comparable.[1] This differential inhibition profile is a key determinant of their distinct biological activities.
Table 2: Differential Cellular and Phenotypic Effects of (S)-2-HG and (R)-2-HG in CD8+ T Cells
| Feature | Effect of (S)-2-HG | Effect of (R)-2-HG |
| Cell Differentiation | Promotes a central memory (TCM) phenotype (CCR7+/CD45RO+)[3][4] | Less pronounced effect on TCM phenotype, can lead to loss of CD62L[4] |
| In Vivo Persistence | Enhances persistence and anti-tumor activity[4][5] | Does not enhance in vivo fitness[4] |
| Gene Expression | Upregulates genes associated with memory T cell formation[5] | Distinct transcriptional profile, does not promote memory-associated genes to the same extent[4] |
| Cytokine Production | Can lead to increased IL-2 production[5] | Less effect on IL-2, may impair IFN-γ production[6] |
This table summarizes findings from studies on the differential effects of the two enantiomers on CD8+ T cells.[3][4][5][6]
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided.
EglN Prolyl Hydroxylase Signaling Pathway
The EglN (also known as PHD) enzymes are crucial cellular oxygen sensors. Under normoxic conditions, they hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its degradation. (S)-2-HG, by inhibiting EglN, can stabilize HIF-1α even in the presence of oxygen, leading to a pseudohypoxic state.
Caption: EglN prolyl hydroxylase pathway and its inhibition by (S)-2-HG.
Experimental Workflow for Cell-Based Metabolomics
The following diagram outlines a typical workflow for conducting a metabolomics experiment to assess the impact of compounds like this compound on cellular metabolism.
Caption: A generalized workflow for a cell-based metabolomics study.
Experimental Protocols
Detailed and standardized experimental protocols are critical for reproducible metabolomics research. Below are summarized methodologies for key experiments.
Cell Culture and Treatment for Metabolomics
-
Cell Seeding: Plate cells at a consistent density to ensure they are in the exponential growth phase at the time of treatment and harvesting.
-
Treatment: Treat cells with the desired concentration of this compound, Tfmb-(R)-2-HG, or a vehicle control (e.g., DMSO). Ensure the final concentration of the vehicle is consistent across all conditions and does not exceed a level that affects cell viability or metabolism.
-
Incubation: Incubate the cells for the desired period. Time-course experiments can be valuable to capture dynamic metabolic changes.
Metabolite Extraction from Adherent Cells
-
Media Removal: Aspirate the cell culture medium.
-
Washing: Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Metabolism Quenching: Immediately add a pre-chilled extraction solvent, typically a methanol/water mixture (e.g., 80% methanol), to the plate to quench all enzymatic activity.
-
Cell Scraping and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at a high speed to pellet cell debris and proteins.
-
Supernatant Collection: Collect the supernatant containing the metabolites for subsequent analysis.
LC-MS Based Metabolomics Analysis
-
Chromatographic Separation: Inject the metabolite extract onto a liquid chromatography (LC) system. The choice of column (e.g., HILIC for polar metabolites, C18 for nonpolar metabolites) is crucial for separating the metabolites of interest.
-
Mass Spectrometry Detection: The eluent from the LC column is introduced into a mass spectrometer. High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are commonly used to obtain accurate mass measurements of the metabolites.
-
Data Acquisition: Acquire data in either positive or negative ionization mode, or both, to cover a wider range of metabolites.
Data Analysis
-
Peak Processing: Use specialized software to detect, align, and integrate chromatographic peaks across all samples.
-
Metabolite Identification: Identify metabolites by comparing their accurate mass and retention times to a database of standards or by fragmentation analysis (MS/MS).
-
Statistical Analysis: Perform statistical analyses (e.g., t-tests, ANOVA, principal component analysis) to identify metabolites that are significantly different between experimental groups.
-
Pathway Analysis: Use tools like MetaboAnalyst or KEGG to map the significantly altered metabolites to metabolic pathways to understand the biological implications of the changes.
This guide provides a framework for comparing the effects of this compound and its enantiomer. Researchers are encouraged to consult the primary literature for more detailed protocols and specific experimental conditions relevant to their cell models and research questions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The S enantiomer of 2-hydroxyglutarate increases central memory CD8 populations and improves CAR-T therapy outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The two enantiomers of 2-hydroxyglutarate differentially regulate cytotoxic T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The immunometabolite S-2-hydroxyglutarate regulates CD8+ T-lymphocyte fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncometabolite d-2HG alters T cell metabolism to impair CD8+ T cell function - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Tfmb-(S)-2-HG and Other Key Metabolic Inhibitors
For researchers, scientists, and drug development professionals, the precise selection of metabolic inhibitors is critical for elucidating cellular pathways and developing novel therapeutic strategies. This guide provides a comprehensive side-by-side comparison of Tfmb-(S)-2-HG, a cell-permeable precursor of the oncometabolite (S)-2-hydroxyglutarate ((S)-2-HG), with other notable metabolic inhibitors. This comparison is supported by quantitative experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.
This compound serves as a valuable tool for studying the enantiomer-specific effects of 2-hydroxyglutarate, a key player in cancer metabolism and epigenetic regulation. By competitively inhibiting α-ketoglutarate-dependent dioxygenases, it modulates critical cellular processes. This guide will delve into its performance characteristics against other inhibitors targeting similar pathways.
Quantitative Comparison of Metabolic Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound's active form, (S)-2-HG, and other relevant metabolic inhibitors against their primary targets. This data provides a clear overview of their respective potencies.
| Inhibitor | Target Enzyme(s) | IC50 |
| (S)-2-Hydroxyglutarate (active form of this compound) | TET2 | 13-15 µM[1] |
| Prolyl Hydroxylases (EglN family) | ~419 µM[2] | |
| KDM5A, KDM5C, KDM5D | Potent inhibitor (IC50 < 1 mM for (R)-2HG)[3] | |
| Bobcat339 | TET1 | 33 µM[4] |
| TET2 | 73 µM[4] | |
| Ivosidenib (AG-120) | Mutant IDH1 (R132H, R132C, R132G, R132L, R132S) | 8-13 nM[5] |
| Enasidenib (AG-221) | Mutant IDH2 (R140Q, R172K) | 100-400 nM[6] |
| GSK321 | Mutant IDH1 (R132G, R132C, R132H) | 2.9-4.6 nM[7] |
| Wild-type IDH1 | 46 nM[7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to assess the activity of metabolic inhibitors.
In Vitro TET2 Inhibition Assay (AlphaLISA Format)
This assay quantifies the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) by the TET2 enzyme in the presence of an inhibitor.
-
Reaction Setup : A reaction mixture is prepared containing recombinant human TET2 enzyme, a biotinylated DNA substrate with 5mC, assay buffer, and necessary cofactors (α-ketoglutarate, Fe(II), ascorbate).
-
Inhibitor Addition : this compound or other test compounds are added to the reaction mixture at a range of concentrations. A DMSO control is included.
-
Enzymatic Reaction : The reaction is initiated and incubated at 37°C for a defined period (e.g., 60-120 minutes) to allow for the enzymatic conversion of 5mC to 5hmC.
-
Detection : The reaction is stopped, and AlphaLISA acceptor beads conjugated to an anti-5hmC antibody are added, followed by streptavidin-coated donor beads.
-
Signal Measurement : After a further incubation period, the plate is read on an AlphaScreen-capable microplate reader. The signal generated is proportional to the amount of 5hmC produced, and thus inversely proportional to the inhibitor's activity.
-
Data Analysis : The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro EglN/Prolyl Hydroxylase (PHD) Inhibition Assay
This assay measures the hydroxylation of a HIF-1α peptide substrate by EglN enzymes.
-
Reaction Components : The assay mixture includes recombinant EglN enzyme (e.g., EGLN1/PHD2), a synthetic peptide substrate corresponding to the oxygen-dependent degradation domain of HIF-1α, α-ketoglutarate, Fe(II), and ascorbate in an assay buffer.
-
Inhibitor Incubation : Test inhibitors, such as the active form of this compound, are pre-incubated with the EglN enzyme.
-
Reaction Initiation : The reaction is started by the addition of the HIF-1α peptide substrate and α-ketoglutarate.
-
Detection of Hydroxylation : The extent of peptide hydroxylation can be determined by various methods, including:
-
Mass Spectrometry (MS) : Directly measuring the mass shift of the peptide due to the addition of a hydroxyl group.
-
Antibody-based detection (ELISA) : Using an antibody specific to the hydroxylated form of the peptide.
-
Coupled enzyme assays : Measuring the production of succinate, a co-product of the hydroxylation reaction.
-
-
IC50 Determination : Similar to the TET2 assay, IC50 values are determined by analyzing the dose-dependent inhibition of the EglN enzyme activity.
Conclusion
This compound, through its active form (S)-2-HG, is a valuable tool for investigating the roles of α-ketoglutarate-dependent dioxygenases in cellular physiology and disease. While it demonstrates inhibitory activity against TET enzymes and prolyl hydroxylases, its potency varies between these enzyme families. In comparison, dedicated inhibitors of mutant IDH enzymes, such as Ivosidenib and Enasidenib, exhibit significantly higher potency in the nanomolar range against their specific targets. The choice of inhibitor will therefore depend on the specific research question, the target enzyme of interest, and the desired potency. The provided data and protocols offer a foundation for researchers to make informed decisions in their experimental design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. EGLN3 Inhibition of NF-κB Is Mediated by Prolyl Hydroxylase-Independent Inhibition of IκB Kinase γ Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.cuni.cz [publications.cuni.cz]
- 7. EGLN1 - Wikipedia [en.wikipedia.org]
A Researcher's Guide to In Vitro Control Experiments for Tfmb-(S)-2-HG Treatment
For researchers, scientists, and drug development professionals investigating the cellular effects of the oncometabolite analog Tfmb-(S)-2-HG, rigorous experimental design with appropriate controls is paramount to generating reproducible and interpretable data. This guide provides a comparative overview of essential control experiments for in vitro studies involving this compound, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to ensure clarity and precision in your research.
This compound is a cell-permeable precursor to (S)-2-hydroxyglutarate ((S)-2-HG), a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases, including the Ten-Eleven Translocation (TET) family of DNA hydroxylases and Egl-9 family hypoxia-inducible factor prolyl hydroxylases (EglNs).[1][2][3] Its use in vitro allows for the specific investigation of the biological consequences of the (S)-enantiomer of 2-HG, which is distinct from the (R)-enantiomer produced by mutant isocitrate dehydrogenase (IDH) enzymes in certain cancers.
Core Control Strategies for this compound In Vitro Studies
To dissect the specific effects of this compound, a multi-faceted control strategy is essential. This includes the use of a vehicle control, an enantiomer control, and often a positive control depending on the specific biological question.
-
Vehicle Control: As this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), a vehicle-only control is crucial to account for any effects of the solvent on the cells.[4]
-
Enantiomer Control (Tfmb-(R)-2-HG): The (R)-enantiomer of 2-HG, delivered by Tfmb-(R)-2-HG, serves as a critical negative control. While both enantiomers can inhibit α-KG-dependent dioxygenases, they often exhibit different potencies and can have opposing biological effects. For instance, Tfmb-(R)-2-HG, but not this compound, has been shown to promote leukemic transformation in certain cell models.[4][5]
-
Positive Control: A known activator or inhibitor of the pathway under investigation should be included to validate the assay system. For example, when studying TET activity, a known TET inhibitor can be used.
Comparative Analysis of Experimental Readouts
The following tables summarize the expected outcomes and provide a framework for presenting quantitative data from key in vitro assays when treating cells with this compound and appropriate controls.
Table 1: Hematopoietic Cell Proliferation and Differentiation
| Treatment Group | Concentration | Proliferation (Fold Change vs. Vehicle) | Differentiation (% Glycophorin A+ cells) |
| Vehicle (DMSO) | 0.1% | 1.0 | 85 ± 5% |
| This compound | 250 µM | No significant change | No significant change |
| Tfmb-(R)-2-HG | 250 µM | Increased | Decreased |
Table 2: Osteogenic Differentiation of Mesenchymal Stem Cells
| Treatment Group | Concentration | ALP Activity (% of Control) | Runx2 Expression (Fold Change) | Osterix Expression (Fold Change) |
| Vehicle (DMSO) | 0.1% | 100% | 1.0 | 1.0 |
| This compound | 200 µM | Decreased | Downregulated | Downregulated |
| Positive Control (e.g., Noggin) | Varies | Decreased | Downregulated | Downregulated |
Table 3: In Vitro TET2 Enzyme Inhibition
| Compound | IC50 (µM) |
| (S)-2-Hydroxyglutarate | 13-15 |
| (R)-2-Hydroxyglutarate | 13-15 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Hematopoietic Cell Proliferation and Differentiation Assay
-
Cell Lines: TF-1 (human erythroleukemia) or SCF ER-Hoxb8 (murine granulocyte-macrophage progenitors).
-
Culture Conditions: Culture TF-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 ng/mL GM-CSF. Culture SCF ER-Hoxb8 cells in RPMI-1640 with 10% FBS, 1% penicillin/streptomycin, and 1 µM β-estradiol.
-
Treatment: Treat cells with vehicle (DMSO), this compound (e.g., 250 µM), or Tfmb-(R)-2-HG (e.g., 250 µM) for the desired duration (e.g., 10 passages for transformation assays).
-
Proliferation Assay: Wash cells to remove growth factors and plate in cytokine-free medium. Measure cell proliferation at various time points using a suitable method like the MTT or CellTiter-Glo assay.
-
Differentiation Assay: For TF-1 cells, induce differentiation with erythropoietin (EPO) and assess the expression of erythroid markers like Glycophorin A by flow cytometry. For SCF ER-Hoxb8 cells, withdraw β-estradiol to induce differentiation and measure the expression of myeloid markers like Gr1 and Mac-1 by flow cytometry.
Osteogenic Differentiation Assay
-
Cell Line: Rat bone marrow stromal cells (rBMSCs).
-
Culture Conditions: Culture rBMSCs in α-MEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Osteogenic Induction: To induce osteogenic differentiation, supplement the culture medium with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone.
-
Treatment: Treat cells with vehicle (DMSO) or this compound (e.g., 200 µM) for 7 days, replacing the medium every 2-3 days.
-
Alkaline Phosphatase (ALP) Staining and Activity: After 7 days, fix the cells and perform ALP staining using a commercially available kit. For quantitative analysis, lyse the cells and measure ALP activity using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.
-
Gene Expression Analysis: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of osteogenic marker genes such as Runx2, Osterix, ALP, and Col1α1. Normalize the expression to a stable housekeeping gene.
In Vitro TET2 Activity Assay
-
Reagents: Recombinant human TET2 enzyme, a DNA substrate containing 5-methylcytosine (5mC), α-ketoglutarate, and other necessary cofactors (Fe(II), ascorbate).
-
Procedure: Perform the enzymatic reaction in a suitable buffer containing the TET2 enzyme, 5mC-DNA substrate, and cofactors.
-
Treatment: Add varying concentrations of (S)-2-HG or (R)-2-HG to the reaction mixture to determine the IC50 value.
-
Detection: Measure the production of 5-hydroxymethylcytosine (5hmC) using a variety of methods, including ELISA-based assays, mass spectrometry, or dot blot analysis with a 5hmC-specific antibody.
-
Data Analysis: Plot the percentage of TET2 inhibition against the log concentration of the inhibitor to calculate the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for in vitro experiments with this compound and its controls.
Caption: Proposed mechanism of Wnt/β-catenin signaling inhibition by this compound.
References
- 1. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
Enantiomer-Specific Effects of Tfmb-2-HG in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of oncometabolites has revealed the critical role of stereochemistry in biological activity. The two enantiomers of 2-hydroxyglutarate (2-HG), (R)-2-HG and (S)-2-HG, while structurally similar, exhibit distinct and sometimes opposing effects on cellular processes. This guide provides a comparative analysis of the cell-permeable analogs, Tfmb-(R)-2-HG and Tfmb-(S)-2-HG, focusing on their differential activities in key biological assays. The information presented is intended to aid researchers in selecting the appropriate tool compound and in understanding the nuanced roles of 2-HG enantiomers in cancer biology and beyond.
Quantitative Comparison of Enantiomer Activity
The differential effects of this compound and Tfmb-(R)-2-HG stem from their varied potencies against α-ketoglutarate (α-KG)-dependent dioxygenases, a large family of enzymes that play crucial roles in epigenetic regulation and cell signaling.
| Target Enzyme Family | Enzyme | Tfmb-(R)-2-HG (IC50) | This compound (IC50) | Reference |
| Histone Demethylases (KDM) | KDM5A | < 1 mM | Potent inhibitor | [1] |
| KDM5B | 3.6 mM | Potent inhibitor | [1] | |
| KDM5C | < 1 mM | Potent inhibitor | [1] | |
| KDM5D | < 1 mM | Potent inhibitor | [1] | |
| DNA Hydroxylases (TET) | TET1 (catalytic domain) | ~0.8 mM | ~0.8 mM | [2] |
| TET2 (catalytic domain) | 13-15 µM | 13-15 µM | [2] | |
| TET3 (catalytic domain) | ~100 µM | ~100 µM | [2] |
Note: IC50 values are for the active metabolites (R)-2-HG and (S)-2-HG, generated intracellularly from Tfmb-(R)-2-HG and this compound, respectively. While both enantiomers can inhibit these enzymes, (S)-2-HG is generally reported to be a more potent inhibitor of TET enzymes.[1]
Key Biological Assays: A Head-to-Head Comparison
The opposing effects of the two enantiomers are most pronounced in assays measuring cellular transformation and differentiation, particularly in hematopoietic cell models.
| Biological Assay | Tfmb-(R)-2-HG Effect | This compound Effect | Key Findings | Reference |
| TF-1 Cell Proliferation (Cytokine-Independent Growth) | Promotes growth factor-independent proliferation. | Does not promote cytokine-independence; can antagonize transformation. | Tfmb-(R)-2-HG mimics the oncogenic activity of IDH mutations, leading to leukemic transformation. | [1][3] |
| SCF ER-Hoxb8 Cell Differentiation | Impairs differentiation in response to estrogen withdrawal. | Does not block differentiation. | (R)-2-HG blocks myeloid differentiation, maintaining cells in a progenitor-like state. | [3] |
| TET Enzyme Inhibition | Inhibits TET2, but at higher concentrations compared to KDM5 enzymes.[1] | More potent inhibitor of TET enzymes compared to (R)-2-HG.[1] | The differential sensitivity of dioxygenases to the 2-HG enantiomers underlies their distinct biological outcomes. | [1][2] |
| EglN Prolyl Hydroxylase Activity | Acts as an agonist. | Acts as an antagonist. | This opposing effect on EglN is a key determinant of the differential transforming capacity of the two enantiomers. | [3] |
Experimental Protocols
TF-1 Cell Cytokine-Independent Proliferation Assay
This assay assesses the ability of a compound to promote the proliferation of the erythroleukemia cell line TF-1 in the absence of essential growth factors, a hallmark of leukemic transformation.
Materials:
-
TF-1 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF) (complete medium)
-
RPMI-1640 medium supplemented with 10% FBS (cytokine-poor medium)
-
Tfmb-(R)-2-HG and this compound (resuspended in DMSO)
-
96-well plates
-
Cell proliferation reagent (e.g., MTS, WST-1)
Protocol:
-
Culture TF-1 cells in complete medium.
-
Passage the cells for 10 passages in complete medium containing either DMSO (vehicle control), Tfmb-(R)-2-HG (e.g., 250 µM), or this compound (e.g., 250 µM).
-
After the passaging period, wash the cells to remove growth factors and resuspend them in cytokine-poor medium.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in cytokine-poor medium containing the respective treatments.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, and 6 days), add the cell proliferation reagent to the wells according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine the relative number of viable cells.
-
Plot the cell proliferation over time for each treatment condition. Increased proliferation in the Tfmb-(R)-2-HG treated group compared to controls indicates the promotion of cytokine-independent growth.[3]
SCF ER-Hoxb8 Cell Differentiation Assay
This assay evaluates the effect of the 2-HG enantiomers on the differentiation of conditionally immortalized myeloid progenitor cells.
Materials:
-
SCF ER-Hoxb8 cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 0.5 µM β-estradiol, and 2% stem cell factor (SCF) conditioned medium (expansion medium)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (differentiation medium)
-
Tfmb-(R)-2-HG and this compound (resuspended in DMSO)
-
Fluorescently labeled antibodies against Gr1, CD34, and c-kit
-
Flow cytometer
Protocol:
-
Culture SCF ER-Hoxb8 cells in expansion medium containing either DMSO, Tfmb-(R)-2-HG (e.g., 500 µM), or this compound (e.g., 500 µM) for approximately 20 passages.
-
To induce differentiation, wash the cells to remove β-estradiol and resuspend them in differentiation medium with the respective treatments.
-
After 3 days of culture in differentiation medium, harvest the cells.
-
Stain the cells with fluorescently labeled antibodies against the differentiation markers Gr1 and the stem/progenitor cell markers CD34 and c-kit.
-
Analyze the stained cells by flow cytometry to quantify the percentage of cells expressing each marker.
-
A decrease in the expression of Gr1 and persistent expression of CD34 and c-kit in the Tfmb-(R)-2-HG treated group compared to controls indicates impaired differentiation.[3]
Signaling Pathways and Experimental Workflows
Caption: Differential signaling of (R)- and (S)-2-HG.
Caption: Workflow for key biological assays.
Conclusion
The distinct biological activities of this compound and Tfmb-(R)-2-HG underscore the importance of enantiomer specificity in studying the effects of the oncometabolite 2-hydroxyglutarate. While Tfmb-(R)-2-HG serves as a valuable tool to mimic the pro-leukemogenic effects of IDH mutations, this compound provides a contrasting profile, highlighting the differential roles of 2-HG enantiomers in regulating α-KG-dependent dioxygenases. This guide provides a framework for researchers to design and interpret experiments aimed at dissecting the complex biology of 2-HG in health and disease.
References
- 1. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Both Enantiomers of 2-Hydroxyglutarate Modulate the Metabolism of Cultured Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Tfmb-(S)-2-HG: A Comparative Guide to α-Ketoglutarate Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tfmb-(S)-2-HG with other prominent α-ketoglutarate (α-KG) antagonists. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their studies on α-KG-dependent dioxygenases, a diverse family of enzymes implicated in a wide range of physiological and pathological processes, including cancer metabolism, epigenetics, and cellular oxygen sensing.
Introduction to α-Ketoglutarate Antagonists
α-Ketoglutarate-dependent dioxygenases utilize α-KG as a co-substrate to catalyze various oxidative reactions, including histone demethylation, DNA hydroxymethylation, and prolyl hydroxylation of the hypoxia-inducible factor (HIF). Dysregulation of these enzymes is linked to numerous diseases, making them attractive therapeutic targets. α-KG antagonists are molecules that inhibit the activity of these enzymes by competing with the binding of α-KG.
This compound is a synthetic, cell-permeable precursor to (S)-2-hydroxyglutarate ((S)-2-HG), a naturally occurring oncometabolite.[1] (S)-2-HG is a competitive inhibitor of a range of α-KG-dependent dioxygenases. This guide benchmarks this compound against other well-characterized α-KG antagonists, including the (R)- and (S)-enantiomers of 2-hydroxyglutarate (2-HG), N-oxalylglycine (NOG), and pyridine-2,4-dicarboxylic acid (2,4-PDCA).
Comparative Performance of α-Ketoglutarate Antagonists
The inhibitory potency of α-KG antagonists can vary significantly depending on the specific dioxygenase enzyme. The following table summarizes the available half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound and other α-KG antagonists against key α-KG-dependent dioxygenases. It is important to note that direct comparative data for this compound across a broad panel of enzymes is limited, and the presented values are compiled from various studies with potentially different assay conditions.
| Inhibitor | Target Enzyme | IC50 / Ki | Reference |
| This compound | TET2 | Potent Inhibitor (IC50 not specified) | [2][3][4] |
| EglN (PHDs) | Inhibitor (IC50 not specified) | [2][4] | |
| (S)-2-Hydroxyglutarate | KDM5A | 0.2 ± 0.04 mM (IC50) | [5] |
| KDM5B | Not Reported | ||
| KDM5C | 0.3 ± 0.05 mM (IC50) | [5] | |
| KDM5D | 0.2 ± 0.03 mM (IC50) | [5] | |
| TET1 | ~0.8 mM (IC50) | [6] | |
| TET2 | 13-15 µM (IC50) | [6] | |
| TET2 | More potent than (R)-2-HG | [7] | |
| (R)-2-Hydroxyglutarate | KDM5A | 0.7 ± 0.1 mM (IC50) | [5] |
| KDM5B | 3.6 ± 0.6 mM (IC50) | [5] | |
| KDM5C | 0.8 ± 0.1 mM (IC50) | [5] | |
| KDM5D | 0.6 ± 0.1 mM (IC50) | [5] | |
| TET1 | ~0.8 mM (IC50) | [6] | |
| TET2 | 13-15 µM (IC50) | [6] | |
| TET2 | ~5 mM (IC50) | [5] | |
| PHD2 | ~7.3 mM (IC50) | [8] | |
| N-oxalylglycine (NOG) | KDM5B | 0.653 ± 0.128 mM (Ki) | |
| TET1 | 13 µM (IC50) | [6] | |
| TET2 | 9 µM (IC50) | [6] | |
| TET3 | 7 µM (IC50) | [6] | |
| Pyridine-2,4-dicarboxylic acid (2,4-PDCA) | KDM4E | ~0.5 µM (IC50) | [9] |
| TET1 | Low µM range (IC50) | [6] | |
| TET2 | Low µM range (IC50) | [6] | |
| TET3 | Low µM range (IC50) | [6] | |
| PHD2 | ~3 µM (IC50) | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of α-ketoglutarate antagonists are provided below.
In Vitro Histone Demethylase (KDM) Activity Assay
This assay measures the ability of an inhibitor to block the demethylation of a histone substrate by a Jumonji C (JmjC) domain-containing histone demethylase.
Materials:
-
Recombinant JmjC histone demethylase (e.g., KDM4C, KDM5B)
-
Methylated histone H3 peptide substrate (e.g., H3K9me3, H3K4me3)
-
Assay buffer: 50 mM HEPES (pH 7.5), 50 µM FeSO4, 1 mM α-ketoglutarate, 2 mM ascorbate
-
Test inhibitors (this compound, NOG, 2,4-PDCA, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., formaldehyde detection kit, specific antibody for the demethylated product)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the methylated histone peptide substrate, and the desired concentration of the test inhibitor.
-
Initiate the reaction by adding the recombinant histone demethylase.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Detect the product of the demethylation reaction. This can be done by:
-
Formaldehyde detection: Measuring the formaldehyde produced as a byproduct of demethylation using a colorimetric or fluorometric assay.
-
Antibody-based detection: Using an antibody specific to the demethylated histone mark in an ELISA or Western blot format.
-
Mass spectrometry: Analyzing the mass shift of the histone peptide substrate upon demethylation.
-
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[1][10][11][12]
In Vitro Ten-Eleven Translocation (TET) Hydroxylase Activity Assay
This assay quantifies the inhibition of TET-mediated hydroxylation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).
Materials:
-
Recombinant TET enzyme (e.g., TET1, TET2)
-
DNA substrate containing 5-methylcytosine
-
Assay buffer: 50 mM HEPES (pH 8.0), 100 µM Fe(NH4)2(SO4)2, 1 mM α-ketoglutarate, 2 mM ascorbate, 1 mM DTT
-
Test inhibitors
-
Detection system (e.g., anti-5hmC antibody, commercial ELISA-based kit)
Procedure:
-
Set up the reaction by combining the assay buffer, 5mC-containing DNA substrate, and the test inhibitor.
-
Start the reaction by adding the recombinant TET enzyme.
-
Incubate the mixture at 37°C for 1-2 hours.
-
Detect the formation of 5hmC. Commercial kits often utilize an ELISA-based format where the DNA is captured on a plate, and a specific anti-5hmC antibody is used for detection.[13]
-
Quantify the signal and calculate the percentage of inhibition to determine the IC50 value.
In Vitro HIF Prolyl Hydroxylase (PHD) Activity Assay
This assay measures the inhibition of the hydroxylation of a HIF-1α peptide by a prolyl hydroxylase.
Materials:
-
Recombinant PHD enzyme (e.g., PHD2)
-
HIF-1α peptide substrate containing the target proline residue (e.g., DLDLEMLAPYIPMDDDFQL)
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 5 µM FeSO4, 1 mM α-ketoglutarate, 2 mM ascorbate
-
Test inhibitors
-
Detection method (e.g., mass spectrometry, antibody-based detection of the hydroxylated peptide)
Procedure:
-
Prepare the reaction mixture with assay buffer, HIF-1α peptide substrate, and the inhibitor.
-
Initiate the reaction by adding the PHD enzyme.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction.
-
Analyze the hydroxylation of the HIF-1α peptide. Mass spectrometry can be used to detect the +16 Da mass shift corresponding to hydroxylation. Alternatively, antibodies that specifically recognize the hydroxylated proline residue can be employed in an immunoassay format.[14]
-
Determine the percentage of inhibition and calculate the IC50 values.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for inhibitor screening.
Caption: Histone Lysine Demethylation Pathway
References
- 1. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound | DNA Methyltransferase | TargetMol [targetmol.com]
- 5. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Histone Demethylase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Histone Demethylase Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. In vitro histone demethylase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TET Hydroxylase Activity Quantification Kit (Colorimetric) - CD BioSciences [agingclocks.com]
- 14. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Personal protective equipment for handling Tfmb-(S)-2-HG
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tfmb-(S)-2-HG. The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
Summary of Recommended PPE
| Protection Level | Equipment | Purpose |
| Primary | Nitrile gloves | Protects against skin contact. |
| Laboratory coat | Prevents contamination of personal clothing. | |
| Safety glasses with side shields or safety goggles | Protects eyes from dust particles and splashes. | |
| Secondary | Face shield | Provides additional protection for the face and eyes, especially when splashes are possible during solution preparation.[1] |
| Chemical-resistant apron | Offers an additional layer of protection against spills. | |
| Respiratory | N95 respirator or use in a certified chemical fume hood | Minimizes inhalation of the powder, especially when weighing or transferring. |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by covering it with absorbent, disposable bench paper.
-
Weighing: Conduct all weighing and transferring of the powdered compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Solution Preparation: this compound is soluble in DMSO[2]. When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
Spill Management: In case of a spill, isolate the area. For a dry spill, gently cover with absorbent paper and then wet it with an appropriate solvent (e.g., water or ethanol, if compatible) to prevent the powder from becoming airborne. For a liquid spill, absorb with an inert material and place it in a sealed container for disposal.
-
Decontamination: Clean the work area thoroughly with an appropriate solvent and decontaminating solution after handling is complete.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]
Storage Conditions
| Parameter | Recommendation |
| Temperature | Store at -20°C for long-term stability.[2] |
| Container | Keep in a tightly sealed, light-resistant container. |
| Environment | Store in a dry, well-ventilated area. |
| Incompatibles | Store away from strong oxidizing agents. |
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous waste.
Waste Disposal Protocol:
-
Segregation: Collect all disposable PPE, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.
-
Containerization: Use a leak-proof, sealable container for all solid and liquid waste. Do not mix with other incompatible waste streams.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not pour chemical waste down the drain.[4]
Experimental Workflow and Signaling Pathway
Experimental Workflow for Handling this compound
The following diagram outlines a typical workflow for handling this compound in a research setting, from receiving the compound to its experimental application.
Caption: A typical experimental workflow for handling this compound.
Signaling Pathway Inhibition by (S)-2-HG
This compound is a cell-permeant precursor to (S)-2-hydroxyglutarate ((S)-2-HG). (S)-2-HG is known to be a more potent inhibitor of certain α-ketoglutarate-dependent dioxygenases, such as TET enzymes, compared to its enantiomer (R)-2-HG.
Caption: Inhibition of TET enzymes by (S)-2-HG.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
